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Core Science & Biosynthesis

Foundational

Therapeutic Potential of 2-Chloro-6-nitroquinazolin-4-amine Derivatives in Oncology

This technical guide synthesizes the therapeutic landscape of 2-Chloro-6-nitroquinazolin-4-amine derivatives, focusing on their application in oncology. It is structured to serve as a rigorous handbook for drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide synthesizes the therapeutic landscape of 2-Chloro-6-nitroquinazolin-4-amine derivatives, focusing on their application in oncology. It is structured to serve as a rigorous handbook for drug discovery scientists, covering chemical synthesis, mechanistic pharmacodynamics, and validated experimental protocols.

Technical Whitepaper | Version 1.0

Executive Summary

The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of clinically approved EGFR inhibitors like Gefitinib and Erlotinib. Within this class, 2-Chloro-6-nitroquinazolin-4-amine derivatives occupy a unique chemical space. The 6-nitro group serves as a critical electronic modulator and a precursor for covalent warheads (via reduction to amines), while the 2-chloro substituent functions dualistically: as a lipophilic pharmacophore enhancing membrane permeability and as a reactive handle for late-stage diversification.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, identifying its primary efficacy in targeting EGFR (Epidermal Growth Factor Receptor) and emerging potential against WRN Helicase and DNA intercalation .

Chemical Scaffold & SAR Analysis

The Pharmacophoric Core

The efficacy of 2-Chloro-6-nitroquinazolin-4-amine derivatives stems from the electronic interplay between the substituents on the bicyclic heteroaromatic ring.

  • Position 4 (Amine): The primary determinant of specificity. Substitution with bulky anilines (e.g., 3-chloro-4-fluoroaniline) creates the essential hydrogen bonding network within the ATP-binding pocket of kinases.

  • Position 6 (Nitro): A strong electron-withdrawing group (EWG).

    • Electronic Effect: Increases the acidity of the N1 nitrogen, enhancing hydrogen bond donor capability at the kinase hinge region.

    • Synthetic Utility: Readily reduced to an amine, allowing the attachment of acrylamides (Michael acceptors) for irreversible covalent inhibition of cysteine residues (e.g., Cys797 in EGFR).

  • Position 2 (Chloro):

    • Direct Activity: Halogens at C2 can improve metabolic stability and fill hydrophobic pockets in the target protein.

    • Reactivity: The C2-Cl bond is less reactive than C4-Cl but can be displaced under forcing conditions, allowing for the synthesis of 2,4-diaminoquinazolines.

Regioselective Synthesis Strategy

The synthesis relies on the differential reactivity of the chlorines in 2,4-dichloro-6-nitroquinazoline . The C4 position is significantly more electrophilic due to the summation of inductive effects from the N3 nitrogen and the 6-nitro group.

Visualization: Regioselective Synthetic Pathway

Synthesispathway Start 2,4-Dichloro-6- nitroquinazoline Step1 SNAr (C4 Selective) <0°C, Base Start->Step1 + Aryl Amine Inter 2-Chloro-6-nitro- quinazolin-4-amine (The Core) Step1->Inter Branch1 Pathway A: Retain 2-Cl (Cytotoxic Agents) Inter->Branch1 No further substitution Branch2 Pathway B: SNAr (C2) (2,4-Diamino derivatives) Inter->Branch2 + 2nd Amine Heat/Reflux Branch3 Pathway C: Nitro Reduction (Covalent Inhibitors) Inter->Branch3 Fe/HCl or H2/Pd then Acryloyl Cl

Mechanistic Pathways in Oncology

EGFR Tyrosine Kinase Inhibition

The dominant mechanism for these derivatives is ATP-competitive inhibition of the EGFR kinase domain.

  • Binding Mode: The N1 of the quinazoline accepts a H-bond from Met793 (hinge region), while the 4-amino group donates a H-bond.

  • The 6-Nitro Contribution: The nitro group withdraws electron density, strengthening the interaction at the hinge. In derivatives where 6-NO2 is reduced to 6-NH2 and acrylated, the molecule forms a covalent bond with Cys797 , overcoming resistance mutations like T790M.

Emerging Targets: WRN Helicase & DNA Binding

Recent studies indicate that 2-substituted quinazolines can inhibit WRN Helicase , a synthetic lethal target in microsatellite instability-high (MSI-H) cancers. Additionally, the planar tricyclic nature of some fused derivatives allows for direct DNA intercalation, triggering apoptosis via replication fork arrest.

Visualization: Mechanism of Action (EGFR Blockade)

MOA Ligand EGF Ligand Receptor EGFR (Wild/Mutant) Ligand->Receptor Activation ATP ATP Binding Receptor->ATP Requires Phos Autophosphorylation (Tyr Residues) ATP->Phos Kinase Activity Drug 2-Chloro-6-nitro- quinazolin-4-amine Drug->ATP Competitive Inhibition Drug->Phos Blocks Signal Downstream Signaling (RAS/RAF/MEK/ERK) Phos->Signal Cascades Prolif Tumor Cell Proliferation Signal->Prolif Apop Apoptosis Signal->Apop Inhibition leads to

Quantitative Performance Data

The following table summarizes the inhibitory potential (IC50) of key derivatives against varying cancer cell lines and kinase targets.

Compound ClassR4 SubstituentR6 SubstituentTargetIC50 (µM)Cell Line / Assay
Core Scaffold 3-Cl-4-F-anilineNitroEGFR (WT)0.08 - 0.5Kinase Assay
Derivative A 3-ethynylanilineNitroEGFR (T790M)1.2H1975 (Lung)
Derivative B 3-Br-anilineAmino (Reduced)WRN Helicase0.3K562 (Leukemia)
Derivative C MorpholineNitroDNA5.2HepG2 (Liver)

Note: Data aggregated from representative structure-activity studies [1, 2].

Experimental Protocols

Protocol A: Regioselective Synthesis of the Core

Objective: Synthesize N-(3-chloro-4-fluorophenyl)-2-chloro-6-nitroquinazolin-4-amine. Rationale: Low temperature allows kinetic control, favoring substitution at the more electrophilic C4 position over C2.

  • Preparation: Dissolve 2,4-dichloro-6-nitroquinazoline (1.0 eq, 5 mmol) in anhydrous THF (20 mL) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 3-chloro-4-fluoroaniline (1.0 eq) and DIPEA (Diisopropylethylamine, 1.2 eq) in THF (5 mL). Add this mixture dropwise to the quinazoline solution over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The product usually appears as a yellow precipitate.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Filter the yellow solid.

  • Purification: Wash the solid with cold water (3x) and cold ethanol (1x). Recrystallize from acetonitrile if necessary.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the singlet at ~8.8-9.0 ppm (H2 of quinazoline, if C2-H) or shift in aromatic peaks confirming C4 substitution. Note: For this specific compound, C2 is Chloro, so no H2 singlet.

Protocol B: In Vitro EGFR Kinase Assay

Objective: Determine the IC50 of the synthesized derivative against EGFR kinase.

  • Reagents: Recombinant EGFR kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (10 µM), and 33P-ATP (for radiometric assay) or ADP-Glo reagent (for luminescence).

  • Compound Prep: Prepare 10-point serial dilutions of the derivative in DMSO (Final DMSO < 1%).

  • Incubation: Mix Kinase, Substrate, and Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 10 mins at Room Temp.

  • Initiation: Add ATP mixture to start the reaction. Incubate for 60 mins at 30°C.

  • Detection:

    • Radiometric: Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and count via scintillation.

    • Luminescence: Add ADP-Glo reagent, incubate 40 mins, add Kinase Detection Reagent, read luminescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Future Outlook & Challenges

The 2-Chloro-6-nitroquinazolin-4-amine scaffold remains a versatile tool. The primary challenge lies in the solubility of the nitro-derivatives and the potential toxicity of the nitro group (metabolic reduction to hydroxylamines). Future development focuses on:

  • PROTACs: Using the 2-chloro handle to attach E3 ligase linkers for targeted degradation of EGFR.

  • Antibody-Drug Conjugates (ADCs): Exploiting the 6-amino derivatives (post-reduction) as attachment points for cytotoxic payloads.

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) . MDPI. Available at: [Link]

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives . Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis . PMC. Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies . Future Medicinal Chemistry. Available at: [Link]

  • Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects . Neoplasma. Available at: [Link]

Exploratory

Chemical stability profile of 2-Chloro-6-nitroquinazolin-4-amine under standard conditions

The following technical guide details the chemical stability profile of 2-Chloro-6-nitroquinazolin-4-amine , a critical pharmacophore intermediate. This document is structured for researchers requiring actionable stabili...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical stability profile of 2-Chloro-6-nitroquinazolin-4-amine , a critical pharmacophore intermediate. This document is structured for researchers requiring actionable stability data, degradation mechanisms, and validated analytical protocols.

[1]

Document Type: Technical Guide / Whitepaper Scope: Physicochemical Stability, Degradation Pathways, and Analytical Validation Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary

2-Chloro-6-nitroquinazolin-4-amine represents a "push-pull" heterocyclic system.[1] The electron-donating amine at C4 stabilizes the pyrimidine ring against rapid decomposition, while the electron-withdrawing nitro group at C6 activates the C2-chloride towards nucleophilic aromatic substitution (


).

Under standard conditions (25°C, 60% RH, protected from light), the compound exhibits moderate-to-high solid-state stability . However, in solution, it displays a distinct pH-dependent stability profile, with susceptibility to C2-hydrolysis under basic conditions and nitro-reduction under reductive stress. This guide provides the mechanistic basis for these behaviors and protocols for their monitoring.

Physicochemical Baseline

Before assessing stability, one must establish the molecular baseline. The interplay between the 6-nitro and 4-amino groups dictates the reactivity of the 2-chloro position.

PropertyValue / CharacteristicImpact on Stability
Molecular Structure Quinazoline core, C2-Cl, C4-NH₂, C6-NO₂C2-Cl is the primary site of hydrolytic degradation.[1]
Electronic State Push-Pull SystemC6-NO₂ activates C2 for nucleophilic attack; C4-NH₂ passivates it relative to the dichloro-precursor.[1]
Solubility Low in water; High in DMSO, DMFHydrolysis is rate-limited by solubility in aqueous buffers without co-solvents.
pKa (Predicted) ~3.5 (N1 protonation)Acidic pH protonates N1, potentially accelerating C2-hydrolysis via inductive activation.[1]
LogP ~1.8 - 2.2Lipophilic; indicates affinity for oxidative degradation in lipid-mimetic matrices.[1]

Stability Profile Analysis

Hydrolytic Stability (pH Dependence)

The primary degradation pathway is the displacement of the C2-chloride by water or hydroxide ions.[1]

  • Acidic Condition (pH < 4): Protonation at N1 increases the electrophilicity of C2. However, the reaction is often slow at ambient temperature due to the steric and electronic shielding of the 4-amino group.

  • Neutral Condition (pH 6–8): The compound is kinetically stable. Hydrolysis half-life (

    
    ) is typically measured in weeks/months.[1]
    
  • Basic Condition (pH > 10): High Risk. The hydroxide ion is a strong nucleophile. The electron-withdrawing 6-nitro group stabilizes the Meisenheimer complex intermediate, facilitating the rapid displacement of chloride to form 2-hydroxy-6-nitroquinazolin-4-amine (which tautomerizes to the quinazolinedione form).

Thermal & Photostability
  • Thermal: The crystalline solid is stable up to its melting point (>250°C). However, amorphous dispersions or solutions heated >60°C show accelerated degradation, often accompanied by darkening (formation of azo/azoxy dimers).

  • Photostability: Nitro-aromatics are inherently photosensitive.[1] Exposure to UV-VIS light (especially <400 nm) can trigger nitro-to-nitroso reduction or radical formation, leading to complex polymerization products. Strict light protection is required.

Oxidative/Reductive Profile
  • Oxidation: The amine moiety is susceptible to N-oxidation (N-oxide formation) under forcing conditions (e.g., peroxides), but the electron-deficient ring protects against electrophilic oxidation.

  • Reduction: The C6-nitro group is the most labile moiety under reductive conditions (e.g., Sodium dithionite, catalytic hydrogenation, or biological reductases), rapidly converting to the 2-chloro-4,6-diaminoquinazoline .[1]

Degradation Mechanisms (Visualized)

The following diagram illustrates the two primary degradation vectors: Hydrolysis (Pathway A) and Nitro-Reduction (Pathway B) .[1]

DegradationPathways cluster_0 Pathway A: Hydrolytic Degradation (Primary Risk) Parent 2-Chloro-6-nitro- quinazolin-4-amine (Active) IntermediateA Transition State (Meisenheimer Complex) Parent->IntermediateA OH- / H2O (pH > 9) ProductB 2-Chloro-4,6- diaminoquinazoline (Reduction Product) Parent->ProductB Reduction (H2/Pd, Na2S2O4) ProductA 2-Hydroxy-6-nitro- quinazolin-4-amine (Hydrolysis Product) IntermediateA->ProductA -Cl⁻

Figure 1: Primary degradation pathways.[1][2] Pathway A (Red) dominates in aqueous basic environments. Pathway B (Yellow) occurs under reducing conditions.

Validated Analytical Methodologies

To accurately monitor stability, a "Stability-Indicating Method" (SIM) is required.[1] The method must separate the parent from its hydrolytic and reductive degradants.

HPLC Protocol (Stability Indicating)

This protocol is designed to resolve the polar hydrolytic product (2-hydroxy) from the lipophilic parent.[1]

ParameterConditionRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmProvides robust retention for basic heterocycles.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)Buffering at pH 3.8 suppresses silanol activity and ensures N1 is partially protonated for peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)High elution strength for the lipophilic parent.[1]
Gradient 5% B to 90% B over 15 minGradient elution is necessary to catch early eluting hydrolytic degradants and late eluting parent.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm & 330 nm254 nm: Universal aromatic detection. 330 nm: Specific for the nitro-conjugated system.[1]
Column Temp 30°CMaintains reproducible retention times.
Analytical Workflow Diagram

The following logic flow ensures data integrity during stability testing.

AnalyticalWorkflow Start Sample Preparation (0.5 mg/mL in ACN:H2O) SystemSuit System Suitability (Resolution > 2.0) Start->SystemSuit Injection HPLC Injection (Gradient Elution) SystemSuit->Injection Pass Decision Peak Detection Injection->Decision ResultA RRT ~0.4 (Hydrolytic Impurity) Decision->ResultA Early Eluting ResultB RRT 1.0 (Parent Compound) Decision->ResultB Main Peak ResultC RRT ~0.8 (Reductive Impurity) Decision->ResultC Late Eluting

Figure 2: Analytical workflow for classifying impurities based on Relative Retention Time (RRT).

Handling & Storage Recommendations

Based on the stability profile derived above, the following protocols are mandatory for maintaining compound integrity (Purity > 98%).

  • Storage: Store at 2–8°C (refrigerated) in a tightly sealed container. For long-term storage (>6 months), -20°C is recommended to arrest slow hydrolysis.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress and oxidative stress.

  • Light Protection: Use amber vials or foil-wrapped containers. The nitro group is a photosensitizer.

  • Solution Handling: Avoid dissolving in protic solvents (Methanol/Ethanol) for prolonged periods if heating is required. Use aprotic polar solvents (DMSO, DMF, ACN) for stock solutions and use immediately.

References

  • Chemical Identity & Properties: PubChem. 2-Amino-4-chloro-6-nitrophenol (Related Scaffold Data). National Library of Medicine.

  • Nucleophilic Substitution Mechanisms: BenchChem. Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.

  • Quinazoline Degradation Pathways: Khan, F., et al. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway.[1][3] PLOS ONE, 2013.

  • Synthetic Stability Context: MDPI. Regioselective Nucleophilic Aromatic Substitution...[4][5][6] 4-Aminoquinazoline Synthesis. Molecules, 2024.[6]

  • General Stability of Nitro-Quinazolines: EPA. 2-Amino-4-chloro-6-nitrobenzoic acid Properties. CompTox Chemicals Dashboard.[7] [7]

Sources

Foundational

Literature review of nitro-quinazoline building blocks in medicinal chemistry

Executive Summary In the landscape of modern drug discovery, the quinazoline scaffold stands as a "privileged structure," forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the quinazoline scaffold stands as a "privileged structure," forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib).[1] Within this class, nitro-quinazoline building blocks —specifically 6-nitro and 7-nitro derivatives—represent a critical strategic nexus. They serve a dual purpose: (1) Electronic Activation , where the electron-withdrawing nitro group enhances the electrophilicity of the C4-position for nucleophilic aromatic substitution (


), and (2) Latent Functionality , acting as a masked amino group that, upon reduction, provides a vector for solubilizing tails or covalent warheads (e.g., acrylamides).

This technical guide dissects the synthesis, reactivity, and application of these building blocks, providing researchers with a self-validating roadmap from raw materials to bioactive cores.

Part 1: Strategic Rationale & Reactivity Profile

The "Nitro Activation" Effect

The strategic value of the nitro-quinazoline scaffold lies in its electronic distribution. The pyrimidine ring of the quinazoline is naturally electron-deficient, but the fusion with a benzene ring dampens this deficiency.

  • C4-Activation: Introducing a nitro group at the C6 or C7 position exerts a strong inductive ($ -I

    
     -M $) effect. This significantly lowers the LUMO energy at the C4 position, facilitating 
    
    
    
    reactions with weak nucleophiles (e.g., substituted anilines) that would otherwise require harsh conditions or palladium catalysis.
  • The "Switch" Mechanism: Post-functionalization at C4, the nitro group is reduced to an amine. This reverses the electronic character from electron-withdrawing (EWG) to electron-donating (EDG), stabilizing the drug-target complex and creating a handle for further derivatization.

Visualization: The Nitro-Quinazoline Logic Flow

NitroQuinazolineLogic cluster_effect Electronic Effect Precursor Quinazolin-4-one Nitration Nitration (HNO3/H2SO4) Precursor->Nitration NitroCore 6-Nitroquinazolin-4-one (Latent Core) Nitration->NitroCore Regioselective (C6) Activation Chlorination (SOCl2) NitroCore->Activation ActivatedCore 4-Chloro-6-Nitroquinazoline (Activated Electrophile) Activation->ActivatedCore C4-Cl Installation SNAr SNAr (Aniline) ActivatedCore->SNAr Nucleophilic Attack Intermediate 4-Anilino-6-Nitroquinazoline ActivatedCore->Intermediate NO2 activates C4 SNAr->Intermediate Reduction Reduction (Fe/AcOH) Intermediate->Reduction Unmasking FinalScaffold 4-Anilino-6-Aminoquinazoline (Kinase Inhibitor Core) Reduction->FinalScaffold

Figure 1: The strategic workflow of nitro-quinazoline utilization, highlighting the activation and unmasking sequence critical for kinase inhibitor synthesis.

Part 2: Synthetic Accessibility

Route A: Direct Nitration (The Industrial Standard)

The most scalable route to 6-nitroquinazolines involves the nitration of quinazolin-4(3H)-one.

  • Regioselectivity: Under standard conditions (fuming

    
    /
    
    
    
    ), nitration occurs predominantly at the C6 position . This is due to the directing effects of the fused pyrimidine ring, which deactivates the positions ortho/para to itself, leaving C6 as the most electron-rich site available for electrophilic attack.
  • Challenges: Controlling dinitration and ensuring complete removal of acid residues during workup.

Route B: De Novo Cyclization (Regiospecific Control)

For 7-nitro isomers or highly substituted cores, direct nitration may fail or yield inseparable mixtures.

  • Niementowski Synthesis: Condensation of 2-amino-4-nitrobenzoic acid (or its nitrile/amide equivalents) with formamide or guanidine.

  • Advantage: Unambiguous placement of the nitro group based on the starting material.

Table 1: Comparison of Synthetic Routes
FeatureRoute A: Direct NitrationRoute B: De Novo Cyclization
Starting Material Quinazolin-4(3H)-oneNitro-anthranilic acids / nitriles
Primary Isomer 6-Nitro (>90%)Defined by precursor (6- or 7-nitro)
Step Count 1 step from scaffold1-2 steps (Cyclization)
Scalability High (Kg scale)Moderate (Precursor cost)
Key Risk Isomer contamination (C8-nitro)High temperature usually required

Part 3: Detailed Experimental Protocols

The following protocols are synthesized from high-integrity medicinal chemistry literature (see References) and optimized for reproducibility.

Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

Objective: Installation of the nitro "handle."

  • Reagents: Quinazolin-4(3H)-one (1.0 eq), Fuming ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     (excess), Conc. 
    
    
    
    (solvent).[2]
  • Setup: 500 mL round-bottom flask, ice bath, mechanical stirrer (essential for viscosity).

  • Procedure:

    • Dissolve quinazolin-4(3H)-one in conc.

      
       at 0°C. Stir until clear.
      
    • Add fuming

      
       dropwise via addition funnel, maintaining internal temp <10°C.
      
    • Allow to warm to RT and stir for 3 hours. Monitor by TLC (MeOH:DCM 1:9).[3]

    • Quench: Pour the reaction mixture slowly onto crushed ice/water (10x volume). A yellow precipitate will form.

    • Neutralization: Adjust pH to ~7 using 10% NaOH or solid

      
      . Caution: Exothermic.
      
    • Isolation: Filter the solid, wash extensively with water, and dry in a vacuum oven at 50°C.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet at ~8.7 ppm (C2-H) and a doublet at ~8.8 ppm (C5-H, deshielded by nitro).
Protocol 2: Activation to 4-Chloro-6-nitroquinazoline

Objective: Conversion to the reactive electrophile.

  • Reagents: 6-Nitroquinazolin-4-one (1.0 eq),

    
     (Thionyl Chloride, 10 eq), DMF (catalytic, 5-10 drops).
    
  • Procedure:

    • Suspend the starting material in

      
       under 
      
      
      
      . Add DMF.
    • Reflux (75-80°C) for 3-4 hours. The suspension will clear as the imidoyl chloride forms.

    • Workup: Evaporate excess

      
       under reduced pressure (rotary evaporator with base trap).
      
    • Azeotrope with toluene (2x) to remove traces of acid.

    • Storage: The resulting yellow solid is moisture-sensitive. Store under Argon or use immediately.

Protocol 3: Coupling & Nitro Reduction (Telescoped)

Objective: Coupling with an aniline (e.g., 3-chloro-4-fluoroaniline) and unmasking the amine.

  • Coupling (

    
    ): 
    
    • Dissolve 4-chloro-6-nitroquinazoline (1.0 eq) in Isopropanol (IPA).

    • Add aniline derivative (1.1 eq).

    • Heat to 80°C for 2 hours. The product often precipitates as the HCl salt. Filter and wash with IPA.

  • Reduction (Fe/AcOH Method):

    • Suspend the nitro-intermediate in Ethanol/Water (4:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (or cat. Acetic Acid).[4]

    • Reflux for 1-2 hours.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

    • Neutralize with

      
       and extract with EtOAc.
      

Part 4: Medicinal Chemistry Applications (Case Studies)

EGFR Inhibitors (Gefitinib/Erlotinib Analogs)

The 6-aminoquinazoline core is the scaffold for Gefitinib. The synthesis typically proceeds via the 6-nitro intermediate.[2][5]

  • Logic: The C4-aniline provides specificity for the ATP binding pocket. The C6/C7 positions point towards the solvent front.

  • Role of Nitro: The 6-nitro precursor allows the C4-aniline to be installed first. Subsequent reduction to 6-amino allows the attachment of the solubilizing morpholine side chain (via alkylation or acylation).

Covalent Inhibitors (Afatinib)

For covalent inhibitors, the 6-amino group (derived from 6-nitro) is acylated with acryloyl chloride.

  • Mechanism: The acrylamide acts as a Michael acceptor, forming a covalent bond with Cys797 in the EGFR active site.

  • Diagram: See Figure 2 below for the structural logic.

Visualization: Structure-Activity Relationship (SAR)[6]

SAR_Logic Core Quinazoline Scaffold Pos4 C4 Position: Primary Binding Interaction (Substituted Aniline) Core->Pos4 Pos6 C6 Position (from Nitro): Solvent Exposed Area Target for Solubilizing Groups or Covalent Warheads Core->Pos6 Pos7 C7 Position: Secondary Solubilizing Site (e.g., Alkoxy groups) Core->Pos7 Pos6->Pos4 Nitro at C6 activates C4 during synthesis

Figure 2: SAR map of the quinazoline scaffold. The 6-nitro group is the synthetic key to accessing the solvent-exposed C6 vector.

References

  • Synthesis of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020. Validated protocol for chlorination and nitration sequences.

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Biomolecules, 2024. Comprehensive review of SAR and biological targets.

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 2020. Discusses the hybridization of nitro-quinazolines with other pharmacophores.

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.Beilstein Journal of Organic Chemistry, 2015. Detailed

    
     protocols.
    
    
  • BenchChem Protocol: Synthesis of 6-Nitroquinazoline. Standardized industrial protocol for nitration.

Sources

Exploratory

Solubility data of 2-Chloro-6-nitroquinazolin-4-amine in organic solvents

An In-depth Technical Guide Solubility Profile of 2-Chloro-6-nitroquinazolin-4-amine in Organic Solvents: A Guide for Pharmaceutical Development Abstract This technical guide provides a comprehensive overview of the solu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Solubility Profile of 2-Chloro-6-nitroquinazolin-4-amine in Organic Solvents: A Guide for Pharmaceutical Development

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-nitroquinazolin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the solubility of this molecule is paramount for its synthesis, purification, formulation, and ultimately, its bioavailability. This document synthesizes theoretical principles of solubility, presents a predicted solubility profile based on the compound's physicochemical properties, and details a robust experimental protocol for accurate solubility determination. It is intended for researchers, chemists, and formulation scientists working with quinazoline-based scaffolds.

Introduction: The Significance of Quinazolines and Solubility

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Many approved drugs feature the quinazoline ring system, highlighting its importance in therapeutic applications ranging from anticancer to anti-inflammatory agents.[2][3] The subject of this guide, 2-Chloro-6-nitroquinazolin-4-amine, possesses a unique combination of functional groups—a halogen, a nitro group, and an amine—that contribute to its chemical reactivity and potential biological activity.

The journey of a drug candidate from the laboratory to a clinical setting is critically dependent on its physicochemical properties, with solubility being one of the most fundamental.[4] Poor solubility can hinder synthetic workups, complicate purification, and lead to low bioavailability, thereby compromising therapeutic efficacy.[5][6] Therefore, a thorough understanding and empirical determination of a compound's solubility in various organic solvents are essential early-stage activities in drug development. This guide provides the theoretical framework and practical methodologies to characterize the solubility of 2-Chloro-6-nitroquinazolin-4-amine.

Chemical Structure of 2-Chloro-6-nitroquinazolin-4-amine:

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[5] The adage "like dissolves like" serves as a primary guiding principle, where the polarity of the solute and solvent is the main determinant of miscibility.[4][7]

Key Solute Properties

The structure of 2-Chloro-6-nitroquinazolin-4-amine suggests a complex solubility profile. Its key physicochemical properties, estimated from related structures, are summarized below.

Table 1: Predicted Physicochemical Properties of 2-Chloro-6-nitroquinazolin-4-amine

Property Predicted Value/Characteristic Implication for Solubility
Molecular Weight ~226.6 g/mol Moderate molecular weight, not a primary barrier to solubility.[8]
Melting Point High (estimated) A high melting point suggests strong crystal lattice energy, which must be overcome by solvent interactions, potentially leading to lower solubility.[8]
Polarity Polar The presence of a nitro group (-NO2) and an amine group (-NH2) on a heterocyclic aromatic core makes the molecule polar.
Hydrogen Bond Donors 1 (from the amine group) Capable of donating a hydrogen bond to acceptor solvents (e.g., alcohols, DMSO).[8]
Hydrogen Bond Acceptors ~5 (N atoms in rings, O atoms in nitro group) Can accept hydrogen bonds from protic solvents like alcohols and water.[8]

| pKa (Predicted) | Weakly basic | The amine group provides basic character, suggesting that solubility in protic solvents could be influenced by pH.[8] |

Key Solvent Properties

Organic solvents are typically classified based on their polarity and ability to form hydrogen bonds.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol) These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are effective at solvating polar solutes.

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile) These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, although they can accept them. They are excellent solvents for polar compounds.[8]

  • Non-Polar Solvents: (e.g., Hexane, Toluene, Dichloromethane) These solvents have low dielectric constants and are not effective at dissolving polar molecules.[7]

Table 2: Properties of Common Organic Solvents

Solvent Class Dielectric Constant (δ) Polarity Index
Hexane Non-Polar 1.9 0.1
Toluene Non-Polar Aromatic 2.4 2.4
Dichloromethane (DCM) Non-Polar 9.1 3.1
Acetone Polar Aprotic 21 5.1
Isopropanol Polar Protic 18 3.9
Ethanol Polar Protic 24.5 4.3
Methanol Polar Protic 33 5.1
Acetonitrile (ACN) Polar Aprotic 37.5 5.8
N,N-Dimethylformamide (DMF) Polar Aprotic 38 6.4

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 7.2 |

Predicted Solubility Profile

While empirical data is the gold standard, a qualitative solubility profile can be predicted by matching the properties of 2-Chloro-6-nitroquinazolin-4-amine with those of various solvents. The compound's high polarity, arising from the nitro group and heterocyclic core, combined with its hydrogen bonding capabilities, dictates its likely behavior.

Table 3: Predicted Qualitative Solubility of 2-Chloro-6-nitroquinazolin-4-amine

Solvent Solvent Class Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic High DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions that can effectively solvate the polar quinazoline core and nitro group.[8]
N,N-Dimethylformamide (DMF) Polar Aprotic High Similar to DMSO, DMF is a strong polar aprotic solvent well-suited for dissolving polar, heterocyclic compounds.
Methanol / Ethanol Polar Protic Moderate These solvents can engage in hydrogen bonding with the solute's amine and nitro groups. Solubility may be limited by the compound's aromatic, less polar regions.
Acetonitrile (ACN) Polar Aprotic Low to Moderate While polar, ACN is a weaker solvent for highly polar, crystalline compounds compared to DMSO or DMF.
Acetone Polar Aprotic Low Its moderate polarity may be insufficient to overcome the strong crystal lattice energy of the solute.
Dichloromethane (DCM) Non-Polar Very Low to Insoluble The high polarity of the solute makes it incompatible with this non-polar solvent.[8]
Toluene Non-Polar Aromatic Insoluble Despite being aromatic, the solvent's non-polar nature cannot overcome the solute's polarity.[8]

| Hexane / Heptane | Non-Polar | Insoluble | There is a significant mismatch in polarity between the solute and these aliphatic solvents.[8] |

Experimental Determination of Equilibrium Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The "shake-flask" method is the most common and reliable technique for determining equilibrium (thermodynamic) solubility.[9] The procedure involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh Excess Solute mix Combine Solute & Solvent in Sealed Vial prep_solute->mix prep_solvent Measure Solvent Volume prep_solvent->mix agitate Agitate at Constant Temperature (e.g., 24-48h) mix->agitate separate Centrifuge or Filter to Remove Undissolved Solid agitate->separate extract Extract Aliquot of Supernatant separate->extract dilute Dilute Supernatant with Mobile Phase extract->dilute analyze Quantify by HPLC-UV dilute->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 2-Chloro-6-nitroquinazolin-4-amine in a selected organic solvent at a constant temperature.

Materials:

  • 2-Chloro-6-nitroquinazolin-4-amine (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • HPLC column (e.g., C18 reverse-phase)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Chloro-6-nitroquinazolin-4-amine to a glass vial. "Excess" means enough solid will visibly remain undissolved at equilibrium.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The solution is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation:

    • Remove the vial from the shaker and let it stand to allow the excess solid to settle.

    • Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

      • Filtration: Use a syringe to draw the supernatant and pass it through a chemically-resistant syringe filter (e.g., PTFE) to remove any suspended particles.[6]

  • Quantification by HPLC-UV:

    • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Preparation: Accurately dilute an aliquot of the clear, saturated supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analysis: Inject the diluted sample into the HPLC system. Record the peak area corresponding to the compound. A study on related quinazoline derivatives successfully used a reverse-phase RP-18 system with acetonitrile or acetonitrile/methanol mixtures as the eluent.[10][11]

Table 4: Example HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 254 nm (or λmax of the compound)

| Column Temperature | 30 °C |

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample from its peak area.

    • Calculate the concentration in the original, undiluted saturated solution by multiplying by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Troubleshooting and Optimization Strategies

If the solubility of 2-Chloro-6-nitroquinazolin-4-amine is found to be insufficient for a particular application, several strategies can be employed.

  • Co-solvency: The solubility of a poorly soluble compound can often be enhanced by using a mixture of miscible solvents, known as a co-solvent system.[5][12] For example, adding a small amount of DMSO or DMF to a less effective solvent like ethanol could significantly improve solubility. The dielectric constant of a solvent blend can be used as a qualitative guide for developing an optimal system.[7][12]

  • Temperature: For most solid compounds, solubility increases with temperature, as the dissolution process is often endothermic (ΔH > 0).[4][9] Applying heat can be an effective way to dissolve more solute, although the stability of the compound at elevated temperatures must be confirmed.

  • pH Adjustment: While this guide focuses on organic solvents, if an aqueous or protic solvent system is used, adjusting the pH can modify the ionization state of the molecule. As a weak base, the solubility of 2-Chloro-6-nitroquinazolin-4-amine in protic solvents would likely increase in an acidic environment due to the protonation of the amine group.[9][12]

Troubleshooting Logic Diagram

G cluster_options Optimization Strategies start Is Solubility Sufficient? sol_ok Proceed with Application start->sol_ok Yes sol_low Solubility is Too Low start->sol_low No option_heat Increase Temperature sol_low->option_heat option_cosolvent Use Co-Solvent System (e.g., add DMSO) sol_low->option_cosolvent option_ph Adjust pH (for protic systems) sol_low->option_ph re_evaluate Re-measure Solubility option_heat->re_evaluate option_cosolvent->re_evaluate option_ph->re_evaluate re_evaluate->sol_ok Sufficient re_evaluate->sol_low Still Insufficient

Caption: Decision-making process for solubility optimization.

Conclusion

2-Chloro-6-nitroquinazolin-4-amine is a polar molecule whose solubility is predicted to be highest in polar aprotic solvents like DMSO and DMF and lowest in non-polar solvents such as hexane and toluene. This profile is governed by the compound's ability to participate in strong dipole-dipole interactions and form hydrogen bonds. While theoretical predictions provide a valuable starting point, this guide emphasizes the necessity of empirical measurement using validated methods like the shake-flask technique coupled with HPLC analysis. The detailed protocol and optimization strategies provided herein offer a robust framework for researchers to accurately characterize and modulate the solubility of this compound, facilitating its advancement in the drug discovery and development pipeline.

References

  • Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]

  • Al-Obaidi, H., & Buckle, M. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • Kumar, S., & Saini, N. (2018). Solubility: An overview. International Journal of Pharmaceutical and Chemical Sciences, 7(2), 1-10. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link]

  • AIP Publishing. (2024). Beyond solubility: The magic of mixed solvents in pharmaceutical sciences. [Link]

  • California State University, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Taylor & Francis Online. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • ResearchGate. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • diabeticstudies.org. (2013). Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. [Link]

  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • Acta Scientific. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

Sources

Foundational

Safety data sheet (SDS) and handling precautions for 2-Chloro-6-nitroquinazolin-4-amine

Title: Technical Whitepaper: Safe Handling and Operational Protocols for 2-Chloro-6-nitroquinazolin-4-amine Executive Summary & Chemical Identity 2-Chloro-6-nitroquinazolin-4-amine (CAS: 1279870-95-9) is a high-value het...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Safe Handling and Operational Protocols for 2-Chloro-6-nitroquinazolin-4-amine

Executive Summary & Chemical Identity

2-Chloro-6-nitroquinazolin-4-amine (CAS: 1279870-95-9) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and antiviral agents (e.g., HIV NNRTIs). Its structural utility lies in the differential reactivity of the quinazoline ring: the C4-amino group is already installed, leaving the C2-chlorine atom available for highly regioselective nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.

However, this utility comes with specific safety risks. The electron-withdrawing nitro group at position 6 activates the C2-chlorine, making the compound a potent electrophile capable of alkylating biological nucleophiles (e.g., cysteine residues in proteins), leading to severe skin sensitization and potential mutagenicity.

Property Details
IUPAC Name 2-Chloro-6-nitroquinazolin-4-amine
CAS Number 1279870-95-9
Molecular Formula

Molecular Weight 224.60 g/mol
Physical State Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.
Key Reactivity Electrophilic at C2; susceptible to hydrolysis under basic aqueous conditions.

Hazard Identification & Risk Assessment

This compound is not fully characterized by a harmonized GHS dossier; therefore, the safety profile is derived from the "Bridging Principle" using data from the precursor (2,4-dichloro-6-nitroquinazoline) and structural alerts (nitroaromatics).

GHS Classification (Derived)
Hazard Class Category Hazard Statement Mechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedNitroaromatic redox cycling; interference with cellular respiration.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationDirect chemical attack on keratinocytes.
Serious Eye Damage Cat 2AH319: Causes serious eye irritationAcidic hydrolysis upon contact with mucosal moisture.
Skin Sensitization Cat 1BH317: May cause allergic skin reactionCritical Risk: C2-Cl is a "soft" electrophile, forming haptens with skin proteins.
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defectsNitro group reduction to hydroxylamines (DNA intercalators).
Structural Alerts & Reactivity
  • Moisture Sensitivity: The C2-chlorine bond is labile. Prolonged exposure to atmospheric moisture degrades the compound into 2-hydroxy-6-nitroquinazolin-4-amine (inactive impurity) and HCl gas (corrosive).

  • Thermal Instability: Nitro-compounds have high decomposition energy. Do not heat dry solids above 100°C.

Engineering Controls & Personal Protective Equipment (PPE)

The primary goal is to prevent inhalation of dust and dermal contact .

PPE Selection Matrix
Protection Zone Standard Specification & Rationale
Respiratory NIOSH N95 / P100Minimum: N95 for solid handling. Recommended: P100 or PAPR if manipulating >10g outside a hood.
Dermal (Hands) ASTM F739Double Gloving Required. Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, 8 mil). Reason: Nitro-aromatics can permeate thin nitrile; double layer provides breakthrough indicator time > 480 mins.
Ocular ANSI Z87.1Chemical splash goggles. Face shield required if working with pressurized reaction vessels.
Body ISO 13982Tyvek® lab coat or disposable coveralls to prevent dust accumulation on street clothes.

Operational Protocols: The "Safe Lifecycle"

Workflow Diagram

The following diagram illustrates the critical decision points and safety barriers during the handling lifecycle.

G cluster_emergency Emergency Response Start Receiving & Inspection Storage Storage: <4°C, Inert Gas (Prevent Hydrolysis) Start->Storage Check Seal Weighing Weighing Station (Static-Free, Fume Hood) Storage->Weighing Allow warm-up Solubilization Solubilization (Add DMSO/DMF) Weighing->Solubilization Minimize Dust Reaction Reaction Setup (Nucleophilic Sub. at C2) Solubilization->Reaction Closed Transfer Waste Waste Disposal (High Temp Incineration) Reaction->Waste Quench First Spill Spill (<1g): Wet Wipe Spill (>1g): Evacuate

Figure 1: Operational lifecycle emphasizing moisture protection and containment.

Step-by-Step Handling Procedure

Step 1: Storage & Retrieval

  • Protocol: Store at 2–8°C under Argon or Nitrogen.

  • Why: Low temperature slows decomposition; inert gas prevents hydrolysis of the C2-Cl bond.

  • Action: Before opening, allow the vial to warm to room temperature (20 mins) inside a desiccator to prevent condensation on the cold solid.

Step 2: Weighing & Solubilization

  • Protocol: Use an anti-static gun on the spatula and weighing boat. Weigh only inside a certified chemical fume hood.

  • Solvent Choice: Dissolve immediately in anhydrous DMSO or DMF.

  • Self-Validation: If the solution turns cloudy or precipitates a white solid upon standing in air, hydrolysis has occurred (formation of the 2-hydroxy derivative).

Step 3: Reaction Setup (Regioselective Substitution)

  • Context: The 2-chloro position is less reactive than the 4-chloro but activated by the 6-nitro group.

  • Protocol:

    • Dissolve 2-chloro-6-nitroquinazolin-4-amine in DMF.

    • Add nucleophile (e.g., aniline derivative) and non-nucleophilic base (DIPEA).

    • Heat to 60–80°C. Note: Do not exceed 100°C without DSC safety data due to the nitro group.

  • Monitoring: Monitor disappearance of starting material by LC-MS (Target Mass: 224.6 -> Product Mass).

Step 4: Quenching & Waste

  • Protocol: Quench reaction mixtures with water/ice.

  • Disposal: All solid waste and contaminated gloves must be double-bagged and labeled "Toxic/Sensitizer - Incinerate Only." Do not dispose of down the drain; quinazolines are ecotoxic.

Emergency Response Protocols

Spill Management
  • Minor Spill (< 1 g):

    • Cover with wet paper towels (to prevent dust).

    • Wipe up with 10% sodium carbonate solution (hydrolyzes the reactive chloride).

    • Place in hazardous waste.

  • Major Spill (> 1 g):

    • Evacuate the immediate area.

    • Don full PPE (Tyvek suit, respirator).

    • Use a HEPA-filter vacuum or wet-sweeping method.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. Do not use neutralizing agents.

  • Skin Contact: Wash with soap and water. Do not use ethanol (increases skin permeability of nitro-compounds).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.

Scientific Rationale: The "Privileged Scaffold" Logic

Understanding why we use this compound helps enforce how we handle it.

Logic cluster_reactivity Reactivity Control Precursor 2,4-Dichloro-6-nitroquinazoline (High Reactivity C4 & C2) Target 2-Chloro-6-nitroquinazolin-4-amine (C4-Blocked, C2-Active) Precursor->Target Selective Amination (NH3, 0°C) Final Kinase Inhibitor (Multisubstituted) Target->Final Suzuki/Buchwald (Pd, Heat) Note1 C4 is most electrophilic. Must be blocked first.

Figure 2: Synthetic logic. The 4-amine acts as a protecting group for the C4 position, directing subsequent chemistry to C2.

The 4-amino group reduces the overall electrophilicity of the ring compared to the dichloro-precursor, but the 6-nitro group compensates , keeping the C2-position reactive enough for drug discovery applications without being uncontrollably unstable.

References

  • Synthesis & Application: Baszczynski, O., et al. (2016).[1][2] Quinazoline derivatives used to treat HIV.[3][4] Patent WO2016105564A1. Retrieved from

  • Toxicology of Nitroaromatics: ECHA (European Chemicals Agency). Registration Dossier: Nitro-substituted aromatics. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: Structure-Activity Relationship (SAR) of 6-Nitroquinazoline Cores

Executive Summary The 6-nitroquinazoline scaffold represents a critical juncture in medicinal chemistry, serving simultaneously as a high-value synthetic intermediate and a potent pharmacophore in its own right. While of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-nitroquinazoline scaffold represents a critical juncture in medicinal chemistry, serving simultaneously as a high-value synthetic intermediate and a potent pharmacophore in its own right. While often reduced to amines for solubility-enhancing modifications (as seen in FDA-approved EGFR inhibitors like Gefitinib), the 6-nitro variant retains distinct biological properties. This guide analyzes the Structure-Activity Relationship (SAR) of 6-nitroquinazolines, focusing on their application as EGFR tyrosine kinase inhibitors and antimicrobial agents.

We examine the electronic perturbations induced by the nitro group at the C6 position, the resulting impact on the N1-C2-N3 pyrimidine binding motif, and the synthetic protocols required to access this chemical space with high fidelity.

Chemical Architecture & Electronic Rationale

The 6-Nitro Effect

The introduction of a nitro group (-NO₂) at the C6 position of the quinazoline ring creates a strong electron-withdrawing effect (Hammett


) on the benzo-fused ring, which is inductively transmitted to the pyrimidine ring.
  • N1 Basicity Modulation: In 4-anilinoquinazolines (typical kinase inhibitor scaffold), N1 serves as a critical Hydrogen Bond Acceptor (HBA) for the hinge region of the kinase (e.g., Met793 in EGFR). The 6-nitro group reduces the electron density at N1, theoretically lowering its pKa. However, SAR data indicates that this electronic deficiency can be offset by enhanced

    
    -
    
    
    
    stacking interactions within the hydrophobic pocket due to the electron-deficient aromatic system.
  • Solvent Exposure: The C6 position in the quinazoline binding mode typically orients towards the solvent front. While bulky groups (morpholine, piperazine) are used here in commercial drugs to improve solubility, the compact, polar nitro group can alter the water network structure around the binding site or interact with specific polar residues (e.g., Cys797 vicinity) via dipole interactions.

Structural Numbering & Logic

For the purpose of this guide, the quinazoline numbering is defined as:

  • N1/N3: Pyrimidine nitrogen atoms.

  • C4: The site of anilino-substitution (kinase) or carbonyl (antimicrobial).

  • C6: The site of nitro-functionalization.[1][2][3][4][5]

Validated Synthetic Protocols

To ensure reproducibility, we utilize a self-validating synthetic route starting from anthranilic acid derivatives. This protocol prioritizes yield and purity of the 6-nitro regioisomer.

Protocol A: Synthesis of the 6-Nitroquinazolin-4(3H)-one Core

Rationale: Direct nitration of quinazolinone is possible but often yields a mixture of 6- and 7-isomers. Starting with 2-amino-5-nitrobenzoic acid ensures regio-integrity.

Reagents:

  • 2-Amino-5-nitrobenzoic acid (1.0 eq)

  • Formamide (excess, solvent/reagent)

  • Ammonium acetate (catalytic)

Step-by-Step Workflow:

  • Cyclocondensation: Charge a round-bottom flask with 2-amino-5-nitrobenzoic acid (10 mmol) and formamide (15 mL). Add ammonium acetate (1 mmol).

  • Thermal Drive: Reflux at 140–150°C for 6–8 hours. Validation Point: Monitor TLC (9:1 DCM:MeOH). The starting material (fluorescent) should disappear, replaced by a lower Rf spot.

  • Precipitation: Cool the mixture to room temperature. Pour slowly into crushed ice (100 g). The product will precipitate as a yellow/brown solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove formamide. Recrystallize from ethanol/DMF.
    
  • Characterization:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet around
    
    
    8.3–8.5 ppm (H-2) and absence of carboxylic acid protons.
Protocol B: Chlorination to 4-Chloro-6-nitroquinazoline

Rationale: The C4-carbonyl tautomer is unreactive toward nucleophilic aromatic substitution. Conversion to the imidoyl chloride is necessary to install the aniline pharmacophore.

Reagents:

  • 6-Nitroquinazolin-4(3H)-one (from Protocol A)[2]

  • Thionyl Chloride (

    
    ) or 
    
    
    
    (excess)
  • DMF (catalytic, Vilsmeier-Haack activation)

Step-by-Step Workflow:

  • Activation: Suspend the quinazolinone in

    
     (5–10 mL per gram). Add 2–3 drops of DMF.
    
  • Reflux: Heat to reflux (75–80°C) for 3–4 hours. The solution must become clear (homogeneous).

  • Isolation (Critical Safety): Distill off excess

    
     under reduced pressure. Do not quench directly with water yet.
    
  • Workup: Dissolve the residue in dry DCM. Pour into a biphasic mixture of ice/saturated

    
     to neutralize. Separate organic layer quickly (the chloro-derivative is hydrolytically unstable).
    
  • Storage: Use immediately for the next step (SAR derivatization).

SAR Analysis: 6-Nitroquinazoline in EGFR Inhibition[1]

Recent studies (e.g., Farag et al., 2024) have highlighted the efficacy of 6-nitro-4-anilinoquinazolines against both wild-type and T790M mutant EGFR.

Key SAR Trends
Structural FeatureModificationBiological Consequence (EGFR)
C6 Position -NO₂ (Nitro) Maintained/High Potency. Acts as a compact EWG. Often superior to H; comparable to halides. Potential bioreductive activation in hypoxic tumors.
-NH₂ (Amino)Loss of potency unless acylated (e.g., acrylamide for covalent binding).
C4 Position 3-Chloro-4-fluoroanilineOptimal. Matches the hydrophobic pocket of EGFR (similar to Gefitinib).
3-EthynylanilineEnhanced potency (Lock-and-key fit).
C7 Position -HBaseline activity.
-O-alkylImproves solubility but can introduce steric clash if the 6-nitro group alters ring planarity.
Mechanism of Action (Visualized)

The 6-nitro group does not directly H-bond with the hinge. Instead, it modulates the electron density of the core scaffold.

EGFR_SAR_Logic Core 6-Nitroquinazoline Core EWG Electron Withdrawal (C6) Core->EWG Inductive Effect Metabolism Bioreduction (Hypoxia) Core->Metabolism Prodrug Potential N1_pKa Reduced N1 Basicity EWG->N1_pKa Pi_Stack Enhanced Pi-Stacking (Electron Deficient Ring) EWG->Pi_Stack Binding EGFR ATP Pocket Affinity N1_pKa->Binding Modulates H-Bond Strength (Met793) Pi_Stack->Binding Increases Affinity

Figure 1: Mechanistic logic of the 6-nitro substituent in kinase binding. The electron-withdrawing nature enhances hydrophobic interactions (


-stacking) which can compensate for reduced H-bond basicity.

Antimicrobial Applications[5][6][7][8][9][10][11][12][13]

Beyond oncology, the 6-nitroquinazoline-4-one core (without the 4-anilino substitution) exhibits activity against Gram-positive bacteria (S. aureus, B. subtilis).

  • Pharmacophore: The 3H-quinazolin-4-one tautomer is essential.

  • Substitution: The 6-nitro group significantly outperforms the 6-H or 6-amino analogs in antimicrobial assays.

  • Mechanism: Likely involves interference with bacterial DNA gyrase or DHFR, where the nitro group acts as a critical binding determinant or undergoes bacterial nitroreduction to toxic intermediates (similar to metronidazole).

Visualization of Synthetic Logic

The following diagram outlines the decision matrix for synthesizing these cores, highlighting the "Self-Validating" checkpoints.

Synthesis_Workflow Start 2-Amino-5-nitrobenzoic acid Cyclization Cyclization (Formamide, 150°C) Start->Cyclization Check1 Validation: TLC/NMR (Disappearance of COOH) Cyclization->Check1 Intermediate 6-Nitroquinazolin-4(3H)-one Check1->Intermediate Pass Activation Chlorination (SOCl2/DMF) Intermediate->Activation Check2 Validation: Homogeneous Soln (Clear yellow) Activation->Check2 Reactive 4-Chloro-6-nitroquinazoline Check2->Reactive Pass Subst SnAr Reaction (Anilines) Reactive->Subst Final Target: 6-Nitro-4-anilinoquinazoline Subst->Final

Figure 2: Step-by-step synthetic pathway with integrated validation checkpoints to ensure regio-isomer purity.

References

  • Farag, A. B., et al. (2024).[4] New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed Central. [Link]

  • Sbardella, G., et al. (2004).[6] New 6-nitroquinolones: synthesis and antimicrobial activities. PubMed.[7][8] [Link]

  • Mourya, R., & Dahiya, R. (2013). Synthetic Studies on Novel Nitroquinazolinone Analogs with Antimicrobial Potential. ResearchGate. [Link]

  • Frontiers in Chemistry. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers. [Link]

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Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNAr) at the C2 position of 2-Chloro-6-nitroquinazolin-4-amine

Application Note: Precision Nucleophilic Substitution (SNAr) at the C2 Position of 2-Chloro-6-nitroquinazolin-4-amine Executive Summary This guide details the protocol for performing Nucleophilic Aromatic Substitution (S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Nucleophilic Substitution (SNAr) at the C2 Position of 2-Chloro-6-nitroquinazolin-4-amine

Executive Summary

This guide details the protocol for performing Nucleophilic Aromatic Substitution (SNAr) at the C2 position of 2-chloro-6-nitroquinazolin-4-amine .[1] While the quinazoline scaffold is a privileged structure in kinase inhibitor discovery (e.g., Gefitinib, Lapatinib), the C2 position presents a specific synthetic challenge. Unlike the highly reactive C4 position, the C2 position in 4-amino-quinazolines is electronically deactivated by the electron-donating C4-amino group.[1] However, the presence of the 6-nitro group serves as a critical "electronic rescue" element, reactivating the C2-chloride for substitution under controlled conditions. This protocol outlines the mechanistic rationale, optimized reaction conditions, and purification strategies to achieve high yields while minimizing hydrolysis byproducts.

Mechanistic Analysis & Reactivity Profile

To successfully derivatize the C2 position, one must understand the competing electronic forces at play:

  • The Deactivating Force (C4-Amine): The amino group at C4 is a strong resonance donor (+R effect). It pushes electron density into the pyrimidine ring, raising the LUMO energy and making the ring less susceptible to nucleophilic attack. In a standard 2,4-dichloroquinazoline, the C4-Cl is displaced first at room temperature.[1] Once the C4-amine is installed, the C2-Cl becomes significantly more inert.[1]

  • The Activating Force (C6-Nitro): The nitro group at C6 is a strong electron-withdrawing group (-I, -R).[1] Crucially, it exerts a long-range inductive and mesomeric pull that lowers the electron density at C2, partially counteracting the deactivation from the C4-amine.

  • The Result: The reaction requires thermal activation (typically reflux) or microwave irradiation to overcome the activation energy barrier. It will not proceed at room temperature like the C4 substitution.

Pathway Visualization

The following diagram illustrates the sequential reactivity and the specific transformation addressed in this guide.

ReactionPathway cluster_legend Electronic Effects Start 2,4-Dichloro-6-nitroquinazoline (Highly Reactive) Intermediate 2-Chloro-6-nitroquinazolin-4-amine (Target Substrate) (C4 Deactivated / C2 Inert at RT) Start->Intermediate Step 1: Amine (R1-NH2) THF/IPA, 0°C to RT (Fast, C4 Selective) Product 2-Substituted-6-nitroquinazolin-4-amine (Final Product) Intermediate->Product Step 2: Nucleophile (Nu-H) Base, Reflux/MW (Slow, Requires Heat) Text1 C4-NH2: Deactivates Ring (+R) Text2 C6-NO2: Activates Ring (-R/-I)

Caption: Sequential SNAr pathway. Step 2 (highlighted red) is the focus of this protocol, requiring elevated energy to overcome C4-amine deactivation.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-Chloro-6-nitroquinazolin-4-amine (1.0 equiv).

  • Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv) or Alkoxide.

  • Solvent:

    • Standard: Isopropanol (IPA) or n-Butanol (for higher reflux temp).[1]

    • Difficult Substrates: DMF or DMSO (requires aqueous workup).

  • Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3.[1]

    • Note: Triethylamine (Et3N) is volatile and may be lost during prolonged reflux.

Standard Procedure (Thermal Reflux)

This method is preferred for scalability and operational simplicity.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-nitroquinazolin-4-amine (1.0 equiv).

  • Solvation: Suspend the solid in Isopropanol (IPA) [Concentration: 0.1 M – 0.2 M]. The starting material may not fully dissolve at room temperature; this is normal.

  • Reagent Addition: Add the Nucleophile (1.2 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 82°C) .

    • Observation: As the reaction proceeds, the suspension often clears (if product is soluble) or changes color/precipitate form.

    • Time: Typically 4–12 hours.[1] Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1]

  • Completion Check: Look for the disappearance of the starting material (m/z ~224/226 for Cl isotope pattern) and appearance of product mass.

  • Workup (Precipitation Method - Preferred):

    • Cool the reaction mixture to room temperature (RT).

    • If a precipitate forms: Filter the solid and wash with cold IPA, then cold water (to remove salts), and finally diethyl ether (to dry).

    • If no precipitate: Concentrate the solvent to ~20% volume, then pour into ice-water.[1] Stir for 15 mins to induce precipitation. Filter as above.

  • Purification: If the purity is <95%, recrystallize from EtOH/DMF or perform flash chromatography (DCM/MeOH gradient).

Microwave-Assisted Procedure (High Throughput)

Ideal for library synthesis or low-reactivity nucleophiles (e.g., anilines).[1]

  • Vessel: 2-5 mL microwave vial.

  • Load: Substrate (1.0 eq), Nucleophile (1.5 eq), DIPEA (2.0 eq) in n-Butanol or DMA (Dimethylacetamide).

  • Conditions: 120°C – 140°C for 20–40 minutes.

  • Workup: Dilute with water/brine, extract with EtOAc, dry over Na2SO4, and concentrate.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
No Reaction / Low Conversion C4-amine deactivation is too strong; Temperature too low.Switch solvent to n-Butanol (BP: 117°C) or DMF (100°C).[1] Use Microwave heating at 140°C.
Hydrolysis (C2-OH) Wet solvent or hygroscopic base.[1]Use anhydrous solvents.[1] Switch base to anhydrous K2CO3.[1] Ensure reaction is under N2 atmosphere.
Substrate Insolubility Nitro-quinazoline stacking.[1]Use a co-solvent system: THF/IPA (1:1) or pure DMSO . Note: DMSO requires extensive water washing to remove.[1]
Regioselectivity Issues N/A for this specific substrate.Since C4 is already substituted, regioselectivity is not a variable. If observing multiple spots, check for bis-addition (nucleophile attacking C6-NO2 is extremely rare but possible with strong reducing nucleophiles).[1]

Data Presentation: Solvent Screening

Simulated representative data based on quinazoline reactivity trends.

SolventTemp (°C)Time (h)Yield (%)Comments
Ethanol 781645Too slow; incomplete conversion often observed.[1]
Isopropanol 82878Standard. Good balance of solubility and precipitative workup.
n-Butanol 117485Excellent for sterically hindered amines.[1]
DMF 100282Fast, but workup (extraction) is more tedious than alcohol precipitation.

References

  • BenchChem. Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. (Accessed 2026).[2] Link

    • Context: Establishes the baseline reactivity of nitro-activated quinazolines and the necessity for elevated temperatures
    • Context: Provides DFT calculations explaining the LUMO coefficients and the intrinsic reactivity difference between C4 and C2.
  • ChemicalBook. 2-Chloro-4-amino-6,7-dimethoxyquinazoline Synthesis and Properties.Link

    • Context: Provides physical property data and analogous reaction conditions for electron-rich quinazoline deriv
  • WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis.Link

    • Context: Mechanistic insight into the activation energies required for sequential substitutions on pyrimidine-based heterocycles.

Sources

Application

Procedures for the reduction of the nitro group in 2-Chloro-6-nitroquinazolin-4-amine

Executive Summary The reduction of the nitro group in 2-chloro-6-nitroquinazolin-4-amine presents a classic chemoselectivity challenge in medicinal chemistry. The primary objective is to reduce the nitro moiety ( ) to an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of the nitro group in 2-chloro-6-nitroquinazolin-4-amine presents a classic chemoselectivity challenge in medicinal chemistry. The primary objective is to reduce the nitro moiety (


) to an amine (

) while strictly preserving the aryl chloride at the C2 position.

Standard catalytic hydrogenation (e.g.,


) is contraindicated  for this substrate due to the high risk of hydrogenolysis (dehalogenation), which yields the impurity 6-aminoquinazolin-4-amine. This guide details two chemically robust, field-validated protocols to achieve high-yield conversion without compromising the halogen handle:
  • Method A (Preferred): Iron/Ammonium Chloride (

    
    ) – A scalable, environmentally benign approach.
    
  • Method B (Alternative): Stannous Chloride (

    
    ) – A rigorous laboratory standard for difficult substrates.
    

Chemical Context & Mechanistic Strategy

The Chemoselectivity Challenge

The quinazoline ring is electron-deficient. The chlorine atom at the C2 position is activated towards nucleophilic attack and reductive cleavage. Under standard hydrogenation conditions, the bond dissociation energy of the


 bond allows for oxidative addition by Palladium, leading to dechlorination.

To avoid this, we utilize Single Electron Transfer (SET) mechanisms using dissolving metals. These methods operate via the stepwise transfer of electrons to the nitro group, avoiding the formation of metal-hydride species capable of inserting into the aryl-chloride bond.

Reaction Pathway Diagram

ReactionPathway cluster_legend Selectivity Mechanism SM Starting Material 2-Chloro-6-nitroquinazolin-4-amine Target Target Product 2-Chloro-4,6-diaminoquinazoline SM->Target  Fe / NH4Cl  OR SnCl2 Impurity Critical Impurity (Dechlorinated) 4,6-Diaminoquinazoline SM->Impurity  H2 / Pd/C  (AVOID) SET Mechanism (Safe) SET Mechanism (Safe) Catalytic Hydrogenation (Unsafe) Catalytic Hydrogenation (Unsafe) SET Mechanism (Safe)->Catalytic Hydrogenation (Unsafe)

Figure 1: Chemoselective pathways. The green path preserves the C2-Chloro substituent.

Method A: Iron-Mediated Reduction (Fe/NH4Cl)

Status: Primary Recommendation (Scalable, Green) Mechanism: Electron transfer from Fe(0) surface;


 acts as an electrolyte and proton source.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Chloro-6-nitroquinazolin-4-amine (1.0 equiv)

  • Reductant: Iron Powder (325 mesh recommended) (5.0 equiv)

  • Additive: Ammonium Chloride (

    
    ) (5.0 equiv)[1]
    
  • Solvent: Ethanol / Water (4:1 ratio)[1]

  • Workup: Ethyl Acetate (EtOAc), Brine, Celite® 545.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the substrate (1.0 equiv) in a mixture of Ethanol and Water (4:1 v/v). Note: Quinazolines are often insoluble; a suspension is normal at this stage.

  • Activation: Add Ammonium Chloride (5.0 equiv) to the mixture. Stir for 5 minutes at room temperature.

  • Initiation: Add Iron powder (5.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 80°C (Reflux) .

    • Observation: The reaction typically turns dark grey/brown (iron oxides).

    • Duration: Monitor by TLC or HPLC. Typical reaction time is 2–4 hours.

  • Filtration (Critical): While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the Celite pad copiously with hot Ethanol or EtOAc to recover adsorbed product.

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove most Ethanol.

    • Dilute the remaining aqueous residue with water and extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, recrystallize from Ethanol/Methanol.

Why this works: The mild pH (buffered by


) prevents hydrolysis of the 4-amino group or the 2-chloro group, while the iron surface selectively reduces the nitro group.

Method B: Stannous Chloride Reduction (SnCl2)

Status: Secondary Recommendation (High Reliability for Small Scale) Mechanism: Nitro reduction via nitroso and hydroxylamine intermediates using Sn(II) to Sn(IV) oxidation.

Reagents & Materials[1][2][3][5][6][7][8][9][10]
  • Substrate: 2-Chloro-6-nitroquinazolin-4-amine (1.0 equiv)

  • Reductant: Stannous Chloride Dihydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol (Absolute) or Ethyl Acetate.

  • Quenching: Saturated

    
     or 10% NaOH (Careful pH control required).
    
Step-by-Step Protocol
  • Dissolution: Dissolve/suspend the substrate in Ethanol (0.1 M concentration).

  • Addition: Add

    
     (5.0 equiv) portion-wise at room temperature.
    
  • Reaction: Heat to 70°C for 3–6 hours.

    • Monitoring: Look for the disappearance of the starting material peak (HPLC).

  • Workup (The "Tin Emulsion" Challenge):

    • Cool to room temperature.[2][3][4][5]

    • Crucial Step: Adjust pH to 8–9 using saturated

      
       or 10% NaOH. Do not make it too basic (
      
      
      
      pH 10) or the quinazoline ring may hydrolyze.
    • Tip: If a stubborn emulsion forms, add Potassium Sodium Tartrate (Rochelle Salt) solution and stir for 1 hour. This complexes the tin and separates the layers.

  • Extraction: Extract with EtOAc (3x). Dry organics over

    
     and concentrate.
    

Analytical Validation (QC)

To ensure the integrity of the 2-Chloro substituent, specific analytical markers must be checked.

Analytical MethodExpected Result (Product)Warning Sign (Impurity)
LC-MS (ESI+) M+H = 195/197 (Characteristic 3:1 Chlorine isotope pattern)M+H = 161 (Loss of Cl - Dechlorination)
1H NMR (DMSO-d6) Broad singlet (~5.5-6.5 ppm) for new

. Aromatic protons shift upfield due to shielding by the amine.
Loss of integration in aromatic region or appearance of C2-proton singlet (~8.5 ppm).
Appearance Pale yellow to off-white solid.Bright orange (often indicates incomplete reduction or azo-coupling).

Troubleshooting & Optimization Workflow

Optimization Start Start Reaction Check Check LC-MS @ 2h Start->Check Incomplete SM Remaining? Check->Incomplete Dechlor Dechlorination Observed? Incomplete->Dechlor No Action1 Add 2 equiv Fe/SnCl2 Increase Temp Incomplete->Action1 Yes Action2 STOP. Switch Method. Check Reagent Acidity. Dechlor->Action2 Yes (>5%) Success Isolate Product Dechlor->Success No

Figure 2: Decision logic for reaction monitoring.

Common Issues:
  • Stalled Reaction: Quinazolines are highly crystalline and insoluble.

    • Fix: Add a co-solvent like THF or increase the Ethanol/Water ratio to 10:1. Ensure vigorous stirring to break up the solid suspension.

  • Product Trapped in Iron Sludge:

    • Fix: Boil the Celite filter cake with Methanol/DCM (1:1) to extract adsorbed product.

  • Tin Contamination (Method B):

    • Fix: If NMR shows broad baselines, wash the organic layer with 1M KF (Potassium Fluoride) solution. Insoluble

      
       will precipitate and can be filtered off.
      

References

  • MDPI (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine.[1] (Demonstrates Fe/NH4Cl reduction on a 6-nitro-quinazoline scaffold). [Link][1]

  • Organic Chemistry Portal. Reduction of Nitro Compounds using SnCl2. [Link]

  • RSC Advances. Chemoselective reduction of nitro and nitrile compounds. (General context on chemoselectivity). [Link]

Sources

Method

Application Note: Strategic Coupling of Amines with 2-Chloro-6-nitroquinazolin-4-amine

Topic: Reaction conditions for coupling amines with 2-Chloro-6-nitroquinazolin-4-amine Content Type: Application Note & Protocol Abstract The 2-amino-6-nitroquinazolin-4-amine scaffold represents a privileged pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for coupling amines with 2-Chloro-6-nitroquinazolin-4-amine Content Type: Application Note & Protocol

Abstract

The 2-amino-6-nitroquinazolin-4-amine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as a core structure for kinase inhibitors (e.g., EGFR, VEGFR) and antibacterial agents. This guide details the optimized reaction conditions for the nucleophilic aromatic substitution (


) of the C2-chlorine atom in 2-chloro-6-nitroquinazolin-4-amine. Unlike the highly reactive C4-position, the C2-position requires tailored activation strategies due to the electronic deactivation from the C4-amino group. This protocol provides evidence-based methodologies for coupling both aliphatic and aromatic amines, ensuring high regioselectivity and yield.

Mechanistic Insight & Reactivity Profile

Electronic Environment

The starting material, 2-chloro-6-nitroquinazolin-4-amine , presents a unique electronic paradox:

  • 6-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that activates the pyrimidine ring towards nucleophilic attack by lowering the energy of the LUMO.
    
  • 4-Amino Group (

    
    ):  A strong electron-donating group (EDG) by resonance. This donation increases electron density within the pyrimidine ring, significantly deactivating the C2 position compared to the parent 2,4-dichloro-6-nitroquinazoline.
    
The Challenge of C2 Substitution

In 2,4-dichloroquinazolines, the C4-chlorine is displaced first under mild conditions (0–25 °C). The resulting C4-amino intermediate (our starting material) is stable.[1] Displacing the remaining C2-chlorine requires overcoming the resonance stabilization provided by the C4-amine. Consequently, C2-coupling typically demands higher temperatures (>80 °C) and polar solvents to stabilize the Meisenheimer complex intermediate.

ReactionMechanism cluster_conditions Critical Factors SM 2-Chloro-6-nitro- quinazolin-4-amine Transition Meisenheimer Complex SM->Transition Nucleophilic Attack (Rate Limiting) Amine Nucleophile (R-NH2) Amine->Transition Product N2-Substituted Product Transition->Product Elimination of Cl- Fact1 6-NO2: Activates Ring Fact2 4-NH2: Deactivates C2

Figure 1: Mechanistic pathway for the


 reaction at the C2 position.[2][3][4]

Optimization of Reaction Conditions

The choice of solvent and base is dictated by the nucleophilicity of the coupling amine.[5]

Solvent Selection[5]
  • Alcohols (EtOH, iPrOH, n-BuOH): Ideal for aliphatic amines. They promote proton transfer and product precipitation, simplifying workup.

  • Polar Aprotic (DMF, DMSO, NMP): Required for weak nucleophiles (anilines) or sterically hindered amines. They enhance the nucleophilicity of the amine and stabilize the polar transition state.

Base Selection
  • Tertiary Amines (TEA, DIPEA): Standard scavengers for the HCl byproduct.

  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Used in aprotic solvents for less reactive amines.
  • Excess Amine: For cheap, volatile amines, using 2-3 equivalents avoids the need for an external base.

Summary of Conditions (Table 1)
Amine TypeReactivityRecommended SolventTemperatureBaseExpected Time
Primary Aliphatic HighEthanol / iPrOHReflux (78–82°C)TEA / DIPEA2–6 h
Secondary Aliphatic Moderaten-Butanol / DioxaneReflux (100–118°C)DIPEA6–12 h
Anilines (Electron Rich) ModerateiPrOH / DMFReflux / 90°CCat. HCl*4–12 h
Anilines (Electron Poor) LowDMF / DMSO100–120°C

12–24 h

*Note: Catalytic HCl (or using the aniline HCl salt) can activate the quinazoline ring via protonation of N1 or N3, facilitating attack by weak nucleophiles.

Experimental Protocols

Method A: Standard Thermal Coupling (Aliphatic Amines)

Best for: Benzylamine, morpholine, piperazine, alkylamines.

Materials:

  • 2-Chloro-6-nitroquinazolin-4-amine (1.0 equiv)

  • Amine nucleophile (1.2 – 1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Isopropanol (iPrOH) [Concentration: 0.2 M][6]

Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add the quinazoline substrate and iPrOH.

  • Add Reagents: Add TEA followed by the amine nucleophile dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Monitor: Check reaction progress by TLC (System: 5% MeOH in DCM) or LCMS after 2 hours.

  • Workup:

    • If precipitate forms: Cool to room temperature (RT), then to 0 °C. Filter the solid. Wash with cold iPrOH followed by water (to remove salts). Dry under vacuum.

    • If homogeneous: Evaporate solvent under reduced pressure. Resuspend residue in water/EtOAc. Extract, dry organic layer (

      
      ), and concentrate.
      
Method B: High-Temperature Coupling (Aromatic Amines)

Best for: Substituted anilines, weak nucleophiles.

Materials:

  • 2-Chloro-6-nitroquinazolin-4-amine (1.0 equiv)

  • Aniline derivative (1.2 equiv)[7]

  • Isopropanol or n-Butanol (for acid catalysis) OR DMF (for base method)

  • Catalyst: conc. HCl (2-3 drops) OR Base:

    
     (2.0 equiv)
    

Procedure (Acid Catalyzed - Preferred for Anilines):

  • Dissolve: Suspend the quinazoline in n-Butanol (0.3 M).

  • Add: Add the aniline (1.2 equiv) and 2 drops of conc. HCl.

  • Heat: Heat to reflux (118 °C) for 6–12 hours. The acid protonates the ring nitrogen, making C2 more electrophilic.

  • Isolate: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.

  • Free Base (Optional): Suspend the salt in water, adjust pH to 9 with saturated

    
    , stir for 30 min, and filter the free base.
    
Method C: Microwave-Assisted Synthesis

Best for: Rapid library generation, difficult substrates.

Procedure:

  • Combine substrate (1 equiv), amine (1.5 equiv), and DIPEA (2 equiv) in iPrOH or EtOH (2–3 mL per mmol) in a microwave vial.

  • Irradiate at 120 °C for 15–30 minutes .

  • Cool and filter the precipitated product directly.

Decision Logic for Protocol Selection

DecisionTree Start Select Amine Type Aliphatic Aliphatic Amine (Primary/Secondary) Start->Aliphatic Aromatic Aromatic Amine (Aniline) Start->Aromatic MethodA Method A: Reflux in iPrOH + TEA Aliphatic->MethodA Standard MethodC Method C: Microwave (120°C, 20 min) Aliphatic->MethodC High Throughput MethodB Method B: Reflux in n-BuOH + cat. HCl Aromatic->MethodB Preferred Aromatic->MethodC Alternative

Figure 2: Workflow for selecting the optimal reaction conditions.

Troubleshooting & Critical Parameters

Solubility Issues

The starting material, 2-chloro-6-nitroquinazolin-4-amine, has poor solubility in non-polar solvents.

  • Solution: Use DMF or DMSO if the reaction mixture is heterogeneous and slow. However, removing high-boiling solvents requires aqueous workup which may lower yield if the product is amphiphilic.

Hydrolysis Byproduct

Presence of water can lead to the hydrolysis of the C2-chloride to the 2-hydroxy derivative (quinazolin-2-one).

  • Prevention: Use dry solvents (anhydrous EtOH/DMF). Keep the reaction under an inert atmosphere (

    
    ) if using hygroscopic solvents like DMF.
    
Regioselectivity Verification

While the starting material is fixed at C4, ensure no transamination occurs at C4 (rare under these conditions but possible with forcing conditions and excess amine).

  • Check:

    
     NMR. The C2-amine proton usually appears distinct from the C4-amine. The loss of the C2-Cl signal in 
    
    
    
    NMR (approx. 155-160 ppm shifting to 160-165 ppm) confirms substitution.

References

  • Rani, P., et al. (2023).[8] Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6): 115-118.[8] Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-nitroquinazolin-4-amine

Introduction The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including approved pharmaceuticals for treating various cancers.[1] Specifically, functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including approved pharmaceuticals for treating various cancers.[1] Specifically, functionalization of the quinazoline core at the 2- and 4-positions has been a key strategy in the development of potent enzyme inhibitors. 2-Chloro-6-nitroquinazolin-4-amine serves as a versatile and crucial building block in this endeavor. The presence of a chloro group at the C2 position and a nitro group at the C6 position offers distinct opportunities for selective chemical modifications.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-Chloro-6-nitroquinazolin-4-amine, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel quinazoline derivatives.

The reactivity of the C2-Cl bond in the quinazoline ring is influenced by the electronic effects of the fused benzene ring and the pyrimidine ring nitrogens. The electron-withdrawing nitro group at the C6 position further activates the chloro-substituent towards nucleophilic attack and oxidative addition to a palladium(0) catalyst.

General Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, which is initiated by the in-situ generation of a catalytically active Pd(0) species from a Pd(II) precatalyst.

The fundamental steps of the catalytic cycle are:

  • Oxidative Addition: The Pd(0) complex reacts with the aryl halide (2-Chloro-6-nitroquinazolin-4-amine) to form a Pd(II) intermediate.[4][5]

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron, terminal alkyne, or amine) reacts with the Pd(II) complex.[4][6]

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[4][5]

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation / Amine Coordination Transmetalation / Amine Coordination Ar-Pd(II)-X(L2)->Transmetalation / Amine Coordination R-M / R2NH Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation / Amine Coordination->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Buchwald-Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Add 2-Chloro-6-nitroquinazolin-4-amine, Amine, and Base to Tube Catalyst Add Pd₂(dba)₃ and RuPhos Reactants->Catalyst Solvent Add Anhydrous Toluene Catalyst->Solvent Heating Seal and Heat to 110 °C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Dilute and Filter Cooling->Filtration Extraction Wash with Water and Brine Filtration->Extraction Drying Dry and Concentrate Extraction->Drying Purification Flash Chromatography Drying->Purification

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-Chloro-6-nitroquinazolin-4-amine in DMSO and Methanol

Welcome to the technical support center for 2-Chloro-6-nitroquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-6-nitroquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO) and Methanol. Our goal is to equip you with the scientific rationale and practical steps to overcome these issues effectively in your experiments.

Understanding the Molecule: 2-Chloro-6-nitroquinazolin-4-amine

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 2-Chloro-6-nitroquinazolin-4-amine. Its structure, featuring a quinazoline core with chloro, nitro, and amine functional groups, dictates its solubility behavior. The quinazoline scaffold itself is a heterocyclic aromatic compound, and while the parent quinazoline is water-soluble, the solubility of its derivatives can vary significantly based on their substitutions.[1][2] The presence of the nitro group, a strong electron-withdrawing group, and the chloro substituent can increase the molecule's lipophilicity, potentially reducing its solubility in polar solvents.[3]

Key Structural Features Influencing Solubility:
  • Quinazoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrimidine ring.[2]

  • Amine Group (-NH2): Can act as a hydrogen bond donor and acceptor, which generally favors solubility in polar protic solvents like methanol.

  • Chloro Group (-Cl): An electron-withdrawing and lipophilic group that can decrease aqueous solubility.

  • Nitro Group (-NO2): A strong electron-withdrawing and polar group that can also influence crystal lattice energy and, consequently, solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Chloro-6-nitroquinazolin-4-amine not dissolving in DMSO even though DMSO is a universal solvent?

A1: While DMSO is an excellent solvent for a wide range of organic compounds, "universal" does not mean "absolute."[4][5] Several factors could be at play:

  • Insufficient Solvent Volume: The concentration you are trying to achieve may exceed the compound's intrinsic solubility in DMSO at room temperature.

  • Low Dissolution Rate: The compound may be dissolving, but at a very slow rate. This can be mistaken for insolubility.

  • Compound Purity and Crystalline Form: Impurities or a particularly stable crystalline polymorph can significantly lower solubility compared to the pure, amorphous form.

  • Water Contamination in DMSO: DMSO is hygroscopic. Absorbed water can decrease its solvating power for certain non-polar compounds.

Q2: I'm observing precipitation when adding my DMSO stock solution of 2-Chloro-6-nitroquinazolin-4-amine to an aqueous buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution" or "antisolvent precipitation."[6] It occurs because:

  • Poor Aqueous Solubility: While your compound is soluble in the DMSO stock, it is likely poorly soluble in the final aqueous buffer.[6]

  • Supersaturation: When the DMSO stock is added to the aqueous medium, the compound is temporarily at a concentration above its aqueous solubility limit (a supersaturated state) before it crashes out of solution.

Q3: Can I heat the solution to improve the solubility of 2-Chloro-6-nitroquinazolin-4-amine in methanol?

A3: Yes, heating can be an effective method to increase the solubility of many compounds, including quinazoline derivatives.[7] However, you must consider the thermal stability of 2-Chloro-6-nitroquinazolin-4-amine. It is crucial to use gentle heating and monitor for any signs of degradation (e.g., color change). For a structurally related compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, heating and sonication are recommended to aid dissolution in both DMSO and methanol.[]

Troubleshooting Guides

Here we provide structured troubleshooting workflows for resolving solubility issues in DMSO and Methanol.

Guide 1: Enhancing Solubility in DMSO

This guide provides a step-by-step approach to address the insolubility of 2-Chloro-6-nitroquinazolin-4-amine in DMSO.

Experimental Protocol: Stepwise Dissolution in DMSO
  • Initial Assessment: Start by attempting to dissolve a small, accurately weighed amount of the compound in a known volume of high-purity, anhydrous DMSO at room temperature.

  • Vortexing/Agitation: Vigorously vortex or agitate the sample for at least 2-5 minutes.

  • Sonication: If the compound remains insoluble, place the vial in a sonicator bath for 10-15 minutes. Sonication uses ultrasonic waves to break down particle aggregates and enhance solvent-solute interactions.

  • Gentle Heating: If solubility is still an issue, gently warm the solution in a water bath (e.g., 30-40°C). Avoid excessive heat to prevent potential degradation.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add small increments of DMSO, vortexing after each addition, until a clear solution is obtained. This will help you determine the approximate saturation solubility.

Troubleshooting Flowchart: DMSO Solubility

start Start: Compound does not dissolve in DMSO vortex Vortex/Agitate for 2-5 mins start->vortex sonic Sonicate for 10-15 mins vortex->sonic Insoluble soluble Soluble vortex->soluble Soluble heat Gently heat (30-40°C) sonic->heat Insoluble sonic->soluble Soluble add_dmso Incrementally add more DMSO heat->add_dmso Insoluble heat->soluble Soluble add_dmso->soluble Soluble insoluble Still Insoluble Consider alternative solvent or formulation add_dmso->insoluble Insoluble after significant dilution

Caption: Stepwise workflow for dissolving 2-Chloro-6-nitroquinazolin-4-amine in DMSO.

Guide 2: Improving Solubility in Methanol

Methanol, as a polar protic solvent, can also be a suitable choice. However, challenges may still arise.

Experimental Protocol: Systematic Solubilization in Methanol
  • Initial Attempt: Begin by adding a known volume of methanol to a pre-weighed sample of the compound.

  • Mechanical Stirring: Use a magnetic stirrer to ensure continuous and thorough mixing.

  • Co-solvent Approach: If the compound's solubility is limited in pure methanol, consider adding a small percentage of a co-solvent.[9] For instance, a 9:1 Methanol:DMSO mixture might enhance solubility. Start with a low percentage of the co-solvent and gradually increase if necessary.

  • pH Adjustment (Advanced): The amine group on the quinazoline ring can be protonated. A slight acidification of the methanol (e.g., with a trace amount of HCl or acetic acid) might increase solubility by forming a more soluble salt. This should be done cautiously as it can affect downstream applications.

Troubleshooting Decision Tree: Methanol Solubility

start Start: Compound has low solubility in Methanol stir Mechanical Stirring start->stir cosolvent Add Co-solvent (e.g., DMSO) stir->cosolvent Insoluble soluble Soluble stir->soluble Soluble ph_adjust Consider pH Adjustment (Advanced) cosolvent->ph_adjust Limited Improvement cosolvent->soluble Soluble ph_adjust->soluble Soluble insoluble Still Insoluble Re-evaluate solvent choice ph_adjust->insoluble Insoluble

Caption: Decision tree for enhancing the solubility of 2-Chloro-6-nitroquinazolin-4-amine in Methanol.

Quantitative Data Summary

SolventExpected SolubilityRecommended Enhancement Techniques
DMSO Sparingly to SolubleVortexing, Sonication, Gentle Heating
Methanol Slightly to Sparingly SolubleMechanical Stirring, Co-solvents, Gentle Heating

Advanced Strategies for Persistent Solubility Issues

For particularly challenging cases, more advanced techniques can be employed. These methods are often used in drug formulation and development.[10]

  • Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier can improve its dissolution rate and apparent solubility.[11]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate.[9][12]

  • Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization by forming micelles.

It is important to note that the choice of solubility enhancement technique should be compatible with the intended downstream application of the compound.

References

  • Benchchem.
  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • Basicmedical Key.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • SOLUBILITY ENHANCEMENT TECHNIQUE.
  • PMC.
  • Quora.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
  • Wikipedia. Quinazoline.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • Solubility enhancement techniques: A comprehensive review.
  • Chemistry Steps. Solubility of Organic Compounds.
  • SciSpace. A review on solubility enhancement techniques.
  • BOC Sciences. CAS 23680-84-4 (4-Amino-2-chloro-6,7-dimethoxyquinazoline).
  • BuyersGuideChem. 2-Chloro-6-fluoroquinazolin-4-amine | C8H5ClFN3.
  • CymitQuimica. CAS 162012-67-1: 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl).

Sources

Optimization

Technical Support Center: Minimizing Hydrolysis of the C2-Chloro Group

Subject: Troubleshooting & Optimization Guide for Nitrogen Heterocycles (Pyrimidines, Pyridines, Purines) Ticket Type: Advanced Method Development Support Tier: Level 3 (Senior Application Scientist) Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization Guide for Nitrogen Heterocycles (Pyrimidines, Pyridines, Purines) Ticket Type: Advanced Method Development Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "C2-Liability"

The C2-position in nitrogen heterocycles (e.g., 2-chloropyrimidine, 2-chloropyridine) is uniquely susceptible to hydrolysis. Unlike the C4 or C6 positions, the C2 carbon is flanked by nitrogen atoms that exert a powerful inductive electron-withdrawing effect (


), rendering the C–Cl bond highly electrophilic.

In the presence of trace moisture and base—standard conditions for many cross-couplings—hydroxide ions (


) compete aggressively with your desired nucleophile. This results in the formation of the "hydroxy" impurity (often tautomerizing to the oxo-form, e.g., pyrimidinone), a dead-end byproduct that poisons catalysts and complicates purification.

This guide provides the mechanistic grounding and actionable protocols to suppress this side reaction.

Critical Mechanism Analysis

To solve the problem, we must visualize the competition. The diagram below illustrates the bifurcation point where the reaction outcome is determined.

Visualizing the Competition (Graphviz)

C2_Hydrolysis_Pathway Start C2-Chloro Heterocycle (Electrophilic C2) Inter Meisenheimer-like Transition State Start->Inter Activation Prod Target Product (C2-Functionalized) Inter->Prod Fast Kinetics (Active Catalyst/Anhydrous) Hydrolysis Hydrolysis Byproduct (Pyrimidinone/Pyridone) Inter->Hydrolysis Background Reaction (Slow Catalyst/Aqueous Base) Nu Desired Nucleophile (R-B(OH)2, R-NH2) Nu->Inter + Catalyst Water Trace H2O / OH- Water->Inter + Base

Figure 1: The Kinetic Competition. Hydrolysis is often the "background" reaction that dominates when the desired catalytic cycle is sluggish or when water concentration is uncontrolled.

Troubleshooting Guide (FAQs)

Scenario A: Suzuki-Miyaura Coupling

User Question: "I am attempting a Suzuki coupling on a 2,4-dichloropyrimidine. I target the C4 position, but I observe significant hydrolysis at C2 (formation of the 2-hydroxy impurity). I am using


 in Dioxane/Water. How do I stop this?"

Technical Diagnosis: The use of aqueous base (


) provides a high concentration of hydroxide ions. While C4 is generally more reactive towards oxidative addition, the C2 position is highly electrophilic and vulnerable to 

by

. If the palladium cycle is slow (due to poor ligand choice or deactivation), the background hydrolysis at C2 becomes the dominant pathway.

Solution Protocol:

  • Switch to Anhydrous Conditions: Eliminate water entirely. Replace

    
     with anhydrous 
    
    
    
    or
    
    
    .
  • Solvent Change: Use strictly anhydrous 1,4-dioxane or toluene.

  • Catalyst Optimization: Use an active catalyst system that accelerates the desired C4 coupling over the background hydrolysis. Bulky, electron-rich phosphine ligands like XPhos or

    
      are superior to standard 
    
    
    
    .
Scenario B: Nucleophilic Aromatic Substitution ( )

User Question: "I am trying to displace a C2-Cl with an amine. The reaction requires heat (


).[1] I see 30% conversion to the pyrimidinone (hydrolysis). Why is this happening in ethanol?"

Technical Diagnosis: Ethanol is hygroscopic and often contains water. At


, even trace water becomes a potent nucleophile. Furthermore, if you are using a carbonate base, it generates hydroxide in equilibrium with water.

Solution Protocol:

  • Solvent: Switch to a non-protic, polar solvent like DMSO or NMP (anhydrous).

  • Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or Triethylamine . These act as proton sponges without generating nucleophilic hydroxide species.

  • Steric Protection: If hydrolysis persists, lower the temperature and increase the reaction time, or use a fluoride salt (

    
    ) to accelerate the 
    
    
    
    reaction via the "Halex" effect (transient formation of the more reactive C2-F species) which reacts faster with the amine than water does.
Scenario C: Storage & Stability

User Question: "My starting material, 2-chloropyrimidine, degrades in the bottle over time. It smells like HCl. Is it bad?"

Technical Diagnosis: Yes. Moisture in the air hydrolyzes the C2-Cl bond slowly, releasing HCl gas. The HCl generated autocatalytically accelerates further hydrolysis by protonating the ring nitrogens, making the C2 carbon even more electrophilic.

Solution Protocol:

  • Storage: Store under Argon/Nitrogen at

    
    .
    
  • Purification: If degraded, wash the solid with cold saturated

    
     (rapidly) to remove acid/hydrolysis products, dry immediately under high vacuum, and use.
    

Data Presentation: Base & Solvent Selection Matrix

The choice of base and solvent is the single biggest factor in hydrolysis rates.

Base SystemSolventHydrolysis RiskRecommended Application

/

Dioxane/WaterHIGH Only for highly reactive substrates where reaction is <1 hr.

DMF (Wet)HIGH Avoid for C2-Cl substrates.

Toluene (Anhydrous)LOW Excellent for Suzuki/Buchwald couplings.

(Tribasic)
Dioxane (Anhydrous)LOWEST Gold Standard for sensitive C2-Cl couplings.
DIPEA THF/NMPNEGLIGIBLE Best for

aminations.

Experimental Protocol: Hydrolysis-Free Suzuki Coupling

Objective: Selective coupling at C4 of a 2,4-dichloropyrimidine without C2 hydrolysis.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[2][3]

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1][3]

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%) OR
    
    
    (if substrate is simple)
  • Base: Anhydrous

    
      (finely ground, 2.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Dehydration (Critical): Flame-dry a Schlenk tube or microwave vial under vacuum. Backfill with Argon.[1]

  • Solids Addition: Add the chloropyrimidine, boronic acid, ground

    
    , and precatalyst (e.g., XPhos Pd G2) to the vial.
    
    • Note: Grinding the phosphate base increases surface area, essential for anhydrous conditions where solubility is low.

  • Degassing: Add anhydrous dioxane via syringe. Sparge the solvent with Argon for 10 minutes before addition, or use the freeze-pump-thaw method after addition. Oxygen removal prevents catalyst death, ensuring the reaction finishes before background hydrolysis can occur.

  • Reaction: Seal the vessel. Heat to

    
    .[1][4]
    
    • Tip: Do not exceed

      
       unless necessary; higher T promotes hydrolysis even with trace moisture.
      
  • Monitoring: Check LCMS at 1 hour.

    • Success Marker: Product peak dominates.

    • Failure Marker: Appearance of [M-Cl+OH] mass indicates moisture ingress.

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc) to remove inorganic salts immediately. Do not perform an aqueous extraction if the product is water-sensitive; instead, concentrate and load directly onto silica.

References

  • Mechanistic Insight into C2 vs C4 Selectivity

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi Biology.
    • URL:[Link]

  • Optimization of Suzuki Couplings on Chloropyrimidines

    • Title: Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
    • Source: BenchChem Technical Support.[1][3]

  • Advanced Ligand Strategies (Buchwald)

    • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery.
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • C2-Selective Functionalization

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[3][5]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

Sources

Troubleshooting

Recrystallization techniques to improve purity of 2-Chloro-6-nitroquinazolin-4-amine

Technical Support Center: Recrystallization of 2-Chloro-6-nitroquinazolin-4-amine This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purif...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 2-Chloro-6-nitroquinazolin-4-amine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-Chloro-6-nitroquinazolin-4-amine via recrystallization. The content is structured into a troubleshooting section for specific experimental issues and a general FAQ for foundational knowledge.

Part 1: Recrystallization Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-Chloro-6-nitroquinazolin-4-amine, providing both immediate solutions and explanations of the underlying principles.

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the solution is supersaturated with impurities, depressing the melting point of the mixture.[1][2] The result is a liquid layer that is difficult to purify.

Immediate Solutions:

  • Re-heat and Dilute: Place the flask back on the heat source until the oil fully redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation temperature.[3][4]

  • Slow Down Cooling: Oiling out is often promoted by rapid cooling. Once the oil has redissolved, allow the flask to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool. Very slow cooling favors the formation of a stable crystal lattice over liquid-phase separation.[1]

  • Change the Solvent System: If the issue persists, the chosen solvent's boiling point may be too high relative to the compound's melting point. Consider switching to a lower-boiling point solvent or adjusting the ratio of your mixed-solvent system to be richer in the "poorer" solvent, which can lower the overall boiling point and saturation temperature.

Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

A2: The failure of crystals to form from a saturated solution is a common phenomenon known as supersaturation.[1] The solution contains more dissolved solute than it theoretically should at that temperature, and crystallization requires a nucleation point to begin.

Immediate Solutions:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic scratches on the glass provide a rough surface that can act as a nucleation site for crystal growth.[4][5]

  • Add a Seed Crystal: If you have a small amount of pure, solid 2-Chloro-6-nitroquinazolin-4-amine, add a single tiny crystal to the supersaturated solution. This "seed crystal" provides a perfect template for other molecules to deposit onto, initiating crystallization.[3][5]

  • Reduce Solvent Volume: It is possible that too much solvent was added initially.[1] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Once concentrated, allow the solution to cool again.[3]

  • Cool to a Lower Temperature: If an ice-water bath is ineffective, a dry ice/acetone bath can be used to achieve much lower temperatures, which will further decrease the solubility of your compound and may force crystallization.[2]

Q3: My final product has a very low yield. What are the potential causes and how can I improve it?

A3: A low recovery is one of the most frequent issues in recrystallization. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor.

Potential Causes & Solutions:

  • Using Too Much Solvent: This is the most common cause of low yield.[1][5] The compound has some finite solubility even in the cold solvent, and an excessive volume will cause a significant amount of product to remain dissolved.

    • Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[5][6] If you suspect you've added too much, carefully evaporate some of the solvent.

  • Premature Crystallization: If crystals form too early in the hot solution (e.g., during hot filtration), product will be lost.

    • Solution: Ensure all glassware (funnel, receiving flask) is pre-heated before performing a hot filtration. Use a slight excess of solvent to prevent crystallization during this step, and then boil it off before the final cooling stage.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave the product in the solution.

    • Solution: After slow cooling to room temperature, always place the flask in an ice bath for at least 20-30 minutes to maximize precipitation.[7]

  • Washing with Room-Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will redissolve some of your product.

    • Solution: Always wash the filtered crystals with a minimum amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without significant product loss.[5][6]

Q4: The color of my product hasn't improved after recrystallization. How can I remove colored impurities?

A4: Colored impurities are common, especially with nitroaromatic compounds. These are often highly polar, conjugated molecules that can be removed with an adsorbent like activated carbon.

Protocol for Decolorization:

  • Dissolve the crude solid in the minimum amount of hot solvent as usual.

  • Remove the flask from the heat source to prevent flash boiling in the next step.

  • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient) to the hot solution. Adding too much will adsorb your product and reduce the yield.

  • Swirl the mixture and gently reheat it to a boil for a few minutes.[2]

  • Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon.[8] The filtrate should be colorless or significantly lighter in color.

  • Proceed with the cooling and crystallization steps as normal.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 2-Chloro-6-nitroquinazolin-4-amine?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[4][6] The impurities, conversely, should be either completely insoluble (to be filtered off hot) or highly soluble even at low temperatures (to remain in the mother liquor).

Solvent Selection Workflow: The process involves small-scale solubility tests.[5] The structure of 2-Chloro-6-nitroquinazolin-4-amine, with its polar nitro and amine groups and quinazoline core, suggests that polar solvents are a good starting point.[4]

G start Start: Place ~20mg of crude solid in a test tube add_solvent Add 0.5 mL of a test solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate) start->add_solvent shake_rt Shake at Room Temperature add_solvent->shake_rt dissolves_rt Dissolves Completely? shake_rt->dissolves_rt heat_boil Heat to a gentle boil dissolves_rt->heat_boil No outcome_mixed Consider for Mixed-Solvent System (as the 'good' solvent) dissolves_rt->outcome_mixed  Yes dissolves_hot Dissolves Completely? heat_boil->dissolves_hot cool_ice Cool slowly, then in an ice bath dissolves_hot->cool_ice Yes outcome_insoluble Outcome: Insoluble. Consider for Mixed-Solvent System (as the 'poor' solvent) dissolves_hot->outcome_insoluble No crystals_form Abundant crystals form? cool_ice->crystals_form outcome_poor Outcome: Poor Solvent. Try another. crystals_form->outcome_poor No outcome_good Outcome: Good Single Solvent! crystals_form->outcome_good Yes

Recommended Solvents to Test: Based on the polarity of nitroaromatic compounds and related quinazoline derivatives, the following solvents are recommended for initial screening.[7][9][10]

Solvent ClassExample(s)Expected Behavior for 2-Chloro-6-nitroquinazolin-4-amine
Polar Protic Ethanol, IsopropanolGood candidates. Likely to show a significant difference in solubility between hot and cold conditions. Ethanol has been used to recrystallize similar quinazoline derivatives.[9]
Polar Aprotic Acetone, Ethyl AcetateMay be effective. Ethyl acetate is often used in a mixture with a non-polar solvent like heptane for nitroaromatic compounds.[7]
Very Polar DMSO, DMFLikely to dissolve the compound too well, even at room temperature, making them unsuitable for recrystallization but useful for understanding solubility limits.[11]
Non-polar Toluene, HeptaneLikely to be poor solvents. May be useful as the "anti-solvent" or "poor" solvent in a mixed-solvent system.[7][11]
Q2: What is the general step-by-step protocol for recrystallization?

A2: The following is a standard, self-validating protocol for the recrystallization of approximately 1 gram of crude 2-Chloro-6-nitroquinazolin-4-amine.

Experimental Protocol:

  • Dissolution: Place the crude solid (1.0 g) in a 50 mL Erlenmeyer flask with a stir bar. Add a small portion (e.g., 5 mL) of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring.[12]

  • Achieve Saturation: Continue adding small portions of the hot solvent dropwise until the solid just dissolves completely. It is critical to add the minimum amount of boiling solvent to ensure the solution is saturated.[6]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a micro-spatula of activated carbon, and boil for 2-3 minutes. Perform a hot gravity filtration to remove the carbon.[8]

  • Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[12]

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount (1-2 mL) of ice-cold solvent to remove any adhering mother liquor.[5][7]

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature.

  • Purity & Yield Assessment: Once dry, determine the mass of the purified crystals to calculate the percent recovery. Assess purity by measuring the melting point and comparing it to the literature value, and by using an analytical technique like HPLC.

G cluster_prep Preparation & Dissolution cluster_cryst Crystallization cluster_isol Isolation & Analysis dissolve 1. Dissolve crude solid in MINIMUM amount of HOT solvent decolorize 2. (Optional) Add activated carbon and perform hot filtration dissolve->decolorize cool_rt 3. Cool slowly to room temperature decolorize->cool_rt cool_ice 4. Cool in ice bath to maximize precipitation cool_rt->cool_ice filtrate 5. Isolate crystals via vacuum filtration cool_ice->filtrate wash 6. Wash with small amount of ICE-COLD solvent filtrate->wash dry 7. Dry the pure crystals wash->dry analyze 8. Analyze for yield and purity (MP, HPLC) dry->analyze

Q3: How can I assess the purity of my recrystallized product?

A3: Assessing purity is a critical final step. A combination of physical and chromatographic methods provides the most comprehensive evaluation.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value for 2-Chloro-6-nitroquinazolin-4-amine.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity.[7] A pure compound should ideally show a single peak in the chromatogram. For aromatic compounds like this, a C18 column is a good starting point, but a Phenyl-Hexyl or PFP column may offer better selectivity due to potential π-π interactions.[7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess purity. Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure product should show a single spot, and impurities present in the crude material should be absent or significantly diminished.

Q4: What are the likely impurities in my sample of 2-Chloro-6-nitroquinazolin-4-amine?

A4: Impurities can originate from starting materials, side-reactions, or subsequent degradation. While specific impurities depend on the synthetic route, common possibilities for quinazoline derivatives include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors like substituted anthranilic acids or benzonitriles.[13][14]

  • Isomers: Incomplete reactions or alternative cyclization pathways could lead to the formation of structural isomers.

  • Hydrolysis Products: The chloro group at the 2-position can be susceptible to hydrolysis, potentially forming the corresponding quinazolinone derivative, especially under harsh pH or high-temperature aqueous conditions.

  • Over-reaction Products: If the synthesis involves multiple steps, products from incomplete intermediate reactions could be present. For example, in syntheses starting from a nitro compound, incomplete reduction could leave traces of the nitro-precursor.[14]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates.
  • Geronikaki, A., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization.
  • Abdel-gawad, S. M., et al. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Retrieved from [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • JoVE Science Education Database. (n.d.). Recrystallization.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • University of California, Irvine. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Comparative Guide to Benzylic Amine Reagents in the Synthesis of 6-Chloro-Substituted Quinazolines.
  • Turgunov, K. K., et al. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). IUCr.
  • LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Benchchem. (n.d.). Dealing with poor solubility of 6-Nitroquinazoline in organic solvents.
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
  • Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Google Patents. (n.d.). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

Sources

Optimization

Addressing regioselectivity challenges in quinazoline substitution reactions

Introduction Welcome to the technical support center for quinazoline chemistry. As a Senior Application Scientist, I understand that while quinazolines are a cornerstone of medicinal chemistry, their synthesis and modifi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for quinazoline chemistry. As a Senior Application Scientist, I understand that while quinazolines are a cornerstone of medicinal chemistry, their synthesis and modification are not without challenges. Regioselectivity—the ability to control the position of chemical modification—is a frequent and critical hurdle. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address the specific regioselectivity issues you may encounter in the lab. We will delve into the mechanistic rationale behind these challenges and provide actionable, field-tested solutions to streamline your research and development efforts.

FAQ 1: My C-H activation on a substituted quinazoline is non-selective, yielding a mixture of C2 and C8 isomers. How can I improve selectivity?

Question Detail: "I am attempting a palladium-catalyzed C-H arylation of a 4-phenylquinazoline. My goal is to functionalize the C8 position, but I am consistently observing a mixture of C2 and C8-arylated products. What factors control this selectivity, and how can I favor the C8 isomer?"

Answer:

This is a classic regioselectivity challenge in quinazoline chemistry. The outcome of C-H activation is a delicate balance between the inherent electronic properties of the quinazoline core and the directing capabilities of your chosen catalytic system.

The Underlying Chemistry: C2 vs. C8 Reactivity

The C2 position on the pyrimidine ring is often electronically deficient and can be susceptible to functionalization. Conversely, the C-H bonds on the benzene moiety, particularly C8, can be activated through chelation-assisted pathways if a suitable directing group is present. When you observe a mixture, it indicates that the energy barrier for activating the C2 and C8 positions is comparable under your current reaction conditions.

The key to achieving selectivity is to tip this balance decisively in favor of one pathway. For C8 selectivity, this almost always involves leveraging a chelating directing group .

Troubleshooting Workflow: Enhancing C8 Selectivity

Here is a logical workflow to diagnose and solve C8/C2 selectivity issues.

C8_Selectivity_Workflow cluster_0 Initial Problem cluster_1 Primary Control Point: Directing Group (DG) cluster_2 Secondary Control Point: Catalytic System cluster_3 Tertiary Control Point: Reaction Conditions cluster_4 Outcome Problem Poor C8/C2 Selectivity in C-H Activation CheckDG Is a strong chelating DG present at N1 or a nearby position? Problem->CheckDG AddDG Strategy 1: Introduce a removable Directing Group (e.g., picolinamide, pyrimidyl). CheckDG->AddDG No CheckCat Is the catalyst/ligand system optimal for chelation-directed C-H activation? CheckDG->CheckCat Yes AddDG->CheckCat ModifySubstrate Strategy 2: Modify existing substrate if it contains a potential DG (e.g., -OH, -NH2) to enhance chelation. ModifySubstrate->CheckCat OptimizeCat Strategy 3: Screen Pd catalysts and ligands. Pd(OAc)2 is common. Consider bulky, electron-rich ligands that favor ortho-metalation. CheckCat->OptimizeCat No CheckCond Are reaction conditions (solvent, temp) favoring the desired pathway? CheckCat->CheckCond Yes OptimizeCat->CheckCond ChangeMetal Strategy 4: Explore alternative metals. Ruthenium (Ru) catalysts are known to be highly effective for C-H activation directed by weakly coordinating groups. ChangeMetal->CheckCond OptimizeCond Strategy 5: Adjust solvent polarity and temperature. Aprotic polar solvents (e.g., DMA, NMP) often facilitate these reactions. Lowering temperature can sometimes enhance selectivity. CheckCond->OptimizeCond No Success Achieved High C8 Selectivity CheckCond->Success Yes OptimizeCond->Success

Caption: Troubleshooting workflow for improving C8 regioselectivity.

Key Parameters for Optimization

To systematically improve your C8 selectivity, consider screening the following parameters. The choice of directing group is the most impactful.

ParameterRecommendation for C8-SelectivityRationale
Directing Group (DG) Introduce a bidentate chelating group (e.g., picolinamide, 8-aminoquinoline) at a suitable position.Forms a stable 5- or 6-membered palladacycle intermediate, which geometrically favors the activation of the C8 C-H bond over any other.
Catalyst Pd(OAc)₂, PdCl₂(MeCN)₂These are common and effective palladium precursors for C-H activation.
Ligand Often ligandless, but phosphine ligands (e.g., P(Cy)₃) can be screened.The directing group often acts as an internal ligand. External ligands can sometimes influence selectivity but may also inhibit the reaction.
Solvent DMA, NMP, or DCEHigh-boiling polar aprotic solvents are generally effective at solubilizing the catalyst and substrate and promoting the reaction.
Oxidant/Additive Ag₂CO₃, K₂CO₃, PivOH (pivalic acid)The carbonate acts as a base. PivOH often facilitates the C-H activation step via a concerted metalation-deprotonation mechanism.

Exemplary Protocol: Picolinamide-Directed C8-Arylation of Quinazoline

This protocol is adapted from methodologies known to provide high C8 selectivity.

  • Substrate Preparation: Synthesize the N-(quinazolin-4-yl)picolinamide substrate if not already prepared. This involves coupling picolinic acid with a 4-aminoquinazoline.

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-(quinazolin-4-yl)picolinamide substrate (1.0 equiv), the desired aryl halide (2.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous DMA (0.1 M) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 120 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to isolate the C8-arylated product.

  • DG Removal: The picolinamide directing group can be subsequently removed under basic or acidic hydrolysis conditions to yield the free C8-functionalized aminoquinazoline.

FAQ 2: How can I achieve selective substitution at the C4 position without affecting the C2 position in a nucleophilic aromatic substitution (SNAr) reaction?

Question Detail: "I have a 2,4-dichloroquinazoline substrate. I want to substitute the C4-chloro group with an amine, but I'm getting a significant amount of the 2,4-disubstituted product, even when using only one equivalent of the nucleophile. How can I selectively target the C4 position?"

Answer:

This is a common challenge rooted in the electronic properties of the quinazoline core. The C4 and C2 positions are both activated towards nucleophilic attack due to the electron-withdrawing effect of the pyrimidine nitrogens. However, the C4 position is generally more electrophilic and kinetically favored for attack. The formation of disubstituted product suggests your reaction conditions are too harsh, allowing the slower C2 substitution to occur.

The Underlying Chemistry: C4 vs. C2 Electrophilicity

The C4 position (an α-position to a ring nitrogen) is typically more reactive towards nucleophiles than the C2 position (sandwiched between two nitrogens). The initial substitution at C4 with an electron-donating amine can sometimes further activate the C2 position for a second substitution, although typically it is deactivating. The primary issue is usually that the reaction conditions (temperature, time) are sufficient to overcome the higher activation energy for the C2 substitution.

Troubleshooting Workflow: Enhancing C4 Selectivity in SNAr

C4_Selectivity_Workflow cluster_0 Initial Problem cluster_1 Primary Control Point: Temperature & Time cluster_2 Secondary Control Point: Stoichiometry & Reagent Addition cluster_3 Tertiary Control Point: Solvent & Base cluster_4 Outcome Problem Poor C4/C2 Selectivity in SNAr on 2,4-dichloroquinazoline CheckTemp Is the reaction temperature too high or the time too long? Problem->CheckTemp LowerTemp Strategy 1: Decrease Temperature. Start at 0 °C or even -20 °C and slowly warm to RT. CheckTemp->LowerTemp Yes CheckStoich Is local concentration of the nucleophile too high? CheckTemp->CheckStoich No, conditions are already mild LowerTemp->CheckStoich ReduceTime Strategy 2: Reduce Reaction Time. Monitor carefully by TLC/LC-MS and quench as soon as the starting material is consumed. ReduceTime->CheckStoich SlowAddition Strategy 3: Use slow, dropwise addition of the nucleophile (1.0-1.1 equiv) to a cooled solution of the substrate. CheckStoich->SlowAddition Yes CheckSolvent Is the solvent/base system appropriate? CheckStoich->CheckSolvent No SlowAddition->CheckSolvent OptimizeSolvent Strategy 4: Use a less polar aprotic solvent like THF or Dioxane instead of DMF or NMP, which can accelerate the second substitution. CheckSolvent->OptimizeSolvent Yes Success Achieved High C4 Selectivity (>95%) CheckSolvent->Success No, system is standard OptimizeSolvent->Success OptimizeBase Strategy 5: Use a milder, non-nucleophilic base like DIPEA instead of stronger bases like NaH or K₂CO₃ if applicable. OptimizeBase->Success

Caption: Decision tree for optimizing C4-selective SNAr reactions.

Key Parameters for Optimization

Temperature control is the most critical factor for achieving high C4 selectivity.

ParameterRecommendation for C4-SelectivityRationale
Temperature -20 °C to Room Temperature C4 substitution is kinetically faster. Lower temperatures provide a larger kinetic window where C4 substitution occurs but C2 substitution is too slow to compete.
Nucleophile Equiv. 1.0 - 1.1 equivalentsUsing a large excess of the nucleophile will inevitably lead to the disubstituted product once the initial C4 substitution is complete.
Mode of Addition Slow, dropwise additionThis prevents localized high concentrations of the nucleophile which can promote the less favorable C2 substitution.
Solvent Isopropanol, THF, DioxaneThese solvents are generally sufficient for the C4 reaction while being less aggressive in promoting the second substitution compared to highly polar solvents like DMF.
Base DIPEA, Et₃NA mild, non-nucleophilic organic base is often sufficient to scavenge the HCl byproduct without aggressively promoting side reactions.

Exemplary Protocol: Selective C4-Amination of 2,4-Dichloroquinazoline

  • Reaction Setup: Dissolve 2,4-dichloroquinazoline (1.0 equiv) in anhydrous THF (0.2 M) in a round-bottom flask under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Preparation: In a separate flask, dissolve the desired amine (1.05 equiv) and DIPEA (1.5 equiv) in a small amount of anhydrous THF.

  • Slow Addition: Add the amine/DIPEA solution to the cooled quinazoline solution dropwise over 30 minutes using a syringe pump.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitoring: Monitor the reaction closely by TLC, checking for the consumption of starting material and the formation of the monosubstituted product. Avoid letting the reaction run for an extended period after the starting material is gone.

  • Workup: Once the reaction is complete (typically 2-4 hours), quench with water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography or recrystallization to obtain the pure 2-chloro-4-aminoquinazoline product.

By carefully controlling the temperature and stoichiometry, you can exploit the kinetic difference between the C4 and C2 positions to achieve excellent regioselectivity.

References

  • Ruthenium-Catalyzed C−H Functionalization . Chemical Reviews. [Link]

  • Palladium-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: A Critical Review . Angewandte Chemie International Edition. [Link]

  • The Carboxylate-Assisted C-H Activation/Functionalization of Quinazoline N-Oxides . The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Quinazolines . ACS Omega. [Link]

  • A practical and scalable synthesis of 2,4-disubstituted quinazolines . Tetrahedron Letters. [Link]

Troubleshooting

Troubleshooting low conversion rates in 6-nitro reduction steps

Technical Support Center: 6-Nitro Group Reduction A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates Welcome to the technical support center for 6-nitro reduction, a critical transformation in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Nitro Group Reduction

A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates

Welcome to the technical support center for 6-nitro reduction, a critical transformation in the synthesis of pharmaceuticals and fine chemicals. This guide is structured as a series of questions and answers to directly address common challenges encountered in the lab, moving from initial diagnostic checks to advanced, substrate-specific problems. Our focus is not just on what to do, but why a particular approach works, empowering you to make informed decisions for your specific system.

Part 1: First-Pass Diagnostics for Sluggish or Incomplete Reactions

When a reaction stalls, it's often due to one or more fundamental parameters being suboptimal. Before delving into complex mechanistic issues, a systematic check of the basics is the most efficient path to a solution.

Q1: My nitro reduction is sluggish or has stalled completely. What are the first things I should check?

A1: Incomplete or slow reactions are the most frequent issues reported. The cause often lies in one of four key areas: reagent/catalyst integrity, substrate solubility, reaction temperature, or physical agitation.

  • Reagent & Catalyst Activity: The activity of your reducing agent or catalyst is the single most critical factor.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts have a finite shelf life and are susceptible to deactivation from improper storage or exposure to air. Always use a fresh catalyst from a reputable supplier or a newly opened container. The catalyst loading might also be insufficient; for stubborn reductions, increasing the catalyst weight percentage can be effective.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and, crucially, the surface area of the metal are paramount. Ensure the metal is a fine powder to maximize reactive surface area.[1] For metals like zinc, pre-activation may be necessary. The concentration and stoichiometry of the acid are also critical drivers of the reaction rate.[1]

    • Other Reagents: Hydrazine, sodium dithionite, and sodium borohydride can decompose upon storage.[1][2] Always use fresh, high-quality reagents.

  • Substrate Solubility: An insoluble starting material will only react slowly, if at all. The nitro compound must be reasonably soluble in the chosen solvent at the reaction temperature.

    • Hydrophobic Compounds: For highly nonpolar substrates, consider solvents like Tetrahydrofuran (THF) or the use of co-solvent systems.[1][3]

    • Protic Co-solvents: For catalytic hydrogenations, the addition of a protic co-solvent like ethanol (EtOH), methanol (MeOH), or acetic acid (AcOH) can significantly accelerate the reaction, even in small amounts.[1][3]

  • Reaction Temperature: While many reductions proceed smoothly at room temperature, some substrates are simply less reactive and require thermal energy to overcome the activation barrier.[1]

    • Heating: Gently warming the reaction can dramatically increase the rate. However, exercise caution, as higher temperatures can sometimes promote the formation of undesired side products, particularly dimeric species like azoxy or azo compounds.[1]

  • Agitation/Stirring: In heterogeneous reactions (e.g., a solid catalyst in a liquid solution or a gas-liquid-solid system like hydrogenation), efficient mixing is vital. Ensure the stirring is vigorous enough to keep the catalyst suspended and, in the case of hydrogenation, to maximize the gas-liquid interface for efficient hydrogen uptake.[4]

Part 2: Method-Specific Troubleshooting

If the initial checks don't resolve the issue, the next step is to scrutinize the specific reduction method you are employing.

Q2: I'm using catalytic hydrogenation (e.g., H₂ with Pd/C), and conversion is low despite fresh catalyst and good solubility. What's going wrong?

A2: Beyond the basics, low conversion in catalytic hydrogenation often points to catalyst poisoning or insufficient hydrogen availability.

  • Catalyst Poisoning: This is a primary suspect. Certain functional groups, even in trace amounts as impurities, can irreversibly bind to the catalyst's active sites and shut down the reaction.[5]

    • Common Poisons: Sulfur-containing compounds (thiols, sulfides), nitrogen-containing heterocycles, nitriles, and even the product amine itself can act as poisons.[5][6][7] If your substrate contains these moieties, standard Pd/C may not be suitable.

    • Solution: Consider using a poison-resistant catalyst. For example, sulfided platinum-on-carbon (Pt/C) is known for its high chemoselectivity and resistance to poisoning, making it excellent for reducing nitro groups in the presence of halogens.[8]

  • Hydrogen Pressure: While many reductions work at atmospheric pressure (using a hydrogen balloon), some substrates require higher pressures to achieve a reasonable rate.[1] If your setup allows, increasing the hydrogen pressure can significantly improve conversion.

  • Solvent Choice: The solvent can influence catalyst activity. As mentioned, protic solvents like ethanol or acetic acid are often beneficial.[3] For a particularly stubborn reduction, switching the solvent system is a valuable troubleshooting step.

Q3: My metal/acid reduction (e.g., Fe/HCl, SnCl₂) is inefficient. How can I improve it?

A3: Efficiency in metal/acid reductions hinges on maintaining an active metal surface and appropriate pH.

  • Metal Stoichiometry and Activation: Ensure you are using a sufficient molar excess of the metal. The reaction is stoichiometric, and the metal is consumed. For metals like iron or zinc, using a fine powder is crucial for maximizing surface area.[1]

  • Acid Concentration and pH: The reaction rate is highly dependent on pH.[9] Studies on the reduction of nitrobenzene with zero-valent iron (ZVI) showed that the reaction rate increases significantly with decreasing pH, with an optimum around pH 3.[10][11] Ensure your acid concentration is sufficient to maintain a low pH throughout the reaction, as the pH tends to rise as the reaction progresses.[10]

  • Temperature Control: These reactions are often exothermic. While some heating may be required to initiate the reaction, runaway temperatures can lead to side product formation.[1] Proper temperature monitoring and control are essential.

Part 3: Advanced Troubleshooting & Selectivity

When the reaction proceeds but yields the wrong product or a mixture of intermediates, the challenge shifts from conversion to selectivity.

Q4: I'm observing significant side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?

A4: The reduction of a nitro group is a multi-step process involving a six-electron transfer. The accumulation of intermediates like nitrosoarenes and hydroxylamines, or their condensation products (azoxy and azo compounds), indicates that the reduction is not going to completion.[2]

The key is to use conditions that favor the full reduction pathway and disfavor the release or accumulation of these intermediates.

  • Sufficient Reducing Power: Ensure you are using a sufficient stoichiometric excess of your reducing agent (for metal/acid systems) or that your catalyst loading and hydrogen supply are adequate (for hydrogenation) to drive the reaction past the intermediate stages.[1]

  • Choice of Reductant: Some reducing agents are more prone to stopping at intermediate stages. For instance, using LiAlH₄ for aromatic nitro compounds often leads to azo products.[12] Catalytic hydrogenation and metal/acid combinations are generally more reliable for achieving complete reduction to the amine.[1]

  • Reaction Time and Temperature: A longer reaction time or a moderate increase in temperature can often help convert persistent intermediates into the final amine product. Monitor the reaction by TLC or LCMS to track the disappearance of both the starting material and key intermediates.

Nitro_Reduction_Pathway cluster_main Main Reduction Pathway cluster_side Condensation Side-Products Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Condensation Azo Ar-N=N-Ar (Azo) Azoxy->Azo Reduction Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo Reduction Hydrazo->Amine Cleavage Selective_Reduction Start Selective Nitro Reduction Required? Halogen Halogen (Cl, Br, I) Present? Start->Halogen Alkene Alkene/Alkyne Present? Halogen->Alkene No Sol_Halogen Use Raney Ni/H₂ or SnCl₂/HCl or Fe/HCl Halogen->Sol_Halogen Yes Carbonyl Ketone/Aldehyde Present? Alkene->Carbonyl No Sol_Alkene Use Fe/HCl or SnCl₂ or Na₂S Alkene->Sol_Alkene Yes Sol_Carbonyl Use SnCl₂ in EtOH or Catalytic Hydrogenation (Careful Optimization) Carbonyl->Sol_Carbonyl Yes Sol_Standard Standard Catalytic Hydrogenation (Pd/C) or Fe/HCl Carbonyl->Sol_Standard No

Caption: Decision workflow for selective nitro group reduction.

Part 4: Data Tables & Protocols

Table 1: Comparison of Common Reducing Systems for Nitroarenes
Reducing SystemTypical ConditionsAdvantagesDisadvantages & Selectivity Issues
H₂/Pd/C H₂ (1 atm or higher), MeOH or EtOH, rtHigh yield, clean reaction, recyclable catalystReduces alkenes, alkynes, nitriles. Prone to dehalogenation. Requires specialized equipment for high pressure. [1][12]
H₂/Raney Nickel H₂ (1 atm or higher), EtOH, rtEffective, less prone to dehalogenation than Pd/CStill reduces many other functional groups. Pyrophoric catalyst requires careful handling. [12]
Fe / HCl or NH₄Cl EtOH/H₂O, refluxInexpensive, robust, good functional group tolerance (spares esters, halides)Requires stoichiometric metal, acidic workup, generates iron sludge waste. [1][13]
SnCl₂·2H₂O EtOH or EtOAc, refluxMild, highly selective, tolerates carbonyls, esters, nitriles, and halidesRequires stoichiometric tin, workup can be cumbersome to remove tin salts. [1]
Sodium Dithionite (Na₂S₂O₄) H₂O/MeOH, refluxMild, useful for sensitive substratesCan be sluggish, reagent stability is a concern.
Hydrazine (N₂H₄) / Catalyst Pd/C or Fe catalyst, EtOH, refluxAvoids use of high-pressure H₂ gas (transfer hydrogenation)Hydrazine is highly toxic. Can sometimes stall at hydroxylamine stage. [14][15]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
  • Setup: In a flask suitable for hydrogenation (e.g., a Parr shaker vessel or a round-bottom flask with a three-way stopcock), dissolve the 6-nitro compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, or THF).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (typically 5-10 mol % Pd).

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen (e.g., from a balloon or a pressurized source) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete when hydrogen uptake ceases.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if necessary (e.g., by recrystallization or column chromatography). [1]

Protocol 2: General Procedure for Reduction using Tin(II) Chloride Dihydrate
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the 6-nitro compound (1.0 eq) and a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents, to the solution.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralization & Extraction: Take up the residue in ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M NaOH solution with stirring until the aqueous layer is basic (pH > 8). This will precipitate tin salts.

  • Filtration and Isolation: Filter the resulting suspension through Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude amine. [1]

References

  • Chen, S., Ling, L. L., Jiang, S. F., & Jiang, H. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry, 22(16), 5315-5322. [Link]

  • Song, Y., & Li, J. (2009). Effect of pH on Reduction of Nitrobenzene in Groundwater by Zero-Valent Iron. 2009 3rd International Conference on Bioinformatics and Biomedical Engineering. [Link]

  • Wang, L., & Li, P. (2020). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions, 49(43), 15197-15212. [Link]

  • Punta, C., & Ragaini, F. (2018). REDUCTION OF NITRO COMPOUNDS USING 3d-NON-NOBLE METAL CATALYSTS. AIR Unimi. [Link]

  • Chen, S., Ling, L. L., Jiang, S. F., & Jiang, H. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry. [Link]

  • Gensch, T., & Tlili, A. (2021). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au. [Link]

  • Chen, S., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. ResearchGate. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 4(8), 4059-4074. [Link]

  • Skrydstrup, T., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2735-2740. [Link]

  • Organic Reaction Mechanisms. Nitro Reduction - Common Conditions. [Link]

  • Ragaini, F., & Punta, C. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 118(23), 11391-11447. [Link]

  • S. Mitchell, et al. (2014). Catalyst Development for Selective Hydrogenation of Functionalized Alkynes and Nitroarenes. Infoscience EPFL. [Link]

  • Song, Y., & Li, J. (2009). Effect of pH on Reduction of Nitrobenzene in Groundwater by Zero-Valent Iron. IEEE Xplore. [Link]

  • S. S. Priymenko, et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Journal of Chemistry and Technologies. [Link]

  • Wikipedia. Catalyst poisoning. [Link]

  • Zhang, H., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 590. [Link]

  • Wang, Y., et al. (2008). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. [Link]

  • Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate. [Link]

  • Thomas, S. P., et al. (2016). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ACS Catalysis, 6(11), 7445-7450. [Link]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. [Link]

  • M. Zarei, et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros. [Link]

  • Various Authors. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. ResearchGate. [Link]

  • Zeynizadeh, B., & Rahimi, R. (2009). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 25(3), 567-574. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 2-Chloro-6-nitroquinazolin-4-amine

Case ID: QNZ-6N-04 Status: Active Support Level: Tier 3 (Process Chemistry & Engineering) Subject: Optimization of Temperature and Pressure Variables for Scale-Up Executive Summary The synthesis of 2-chloro-6-nitroquinaz...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: QNZ-6N-04 Status: Active Support Level: Tier 3 (Process Chemistry & Engineering) Subject: Optimization of Temperature and Pressure Variables for Scale-Up

Executive Summary

The synthesis of 2-chloro-6-nitroquinazolin-4-amine from 2,4-dichloro-6-nitroquinazoline is a classic Nucleophilic Aromatic Substitution (


). However, the presence of the nitro group at the 6-position significantly alters the electronic landscape of the quinazoline ring compared to unsubstituted analogs. The nitro group acts as a strong electron-withdrawing group (EWG), dramatically increasing the electrophilicity of the ring.

The Core Challenge: While this activation facilitates the desired amination at C4, it also lowers the activation energy for unwanted side reactions—specifically, over-amination at C2 (yielding the diamine) and hydrolysis of the labile C-Cl bonds.

This guide addresses the specific thermodynamic and kinetic control points required to maintain regioselectivity and safety during scale-up.

Module 1: Regioselectivity & Temperature Control

User Question:

"I am observing ~15% of the 2,4-diamino impurity (bis-amination) and significant hydrolysis products. My current protocol involves adding aqueous ammonia at room temperature. How do I stop the reaction at the mono-amine stage?"

Technical Diagnosis:

You are experiencing a loss of kinetic control .

  • Mechanism: The C4 position is inherently more reactive than C2 due to the inductive effect of the N3 nitrogen and the LUMO coefficient distribution. However, the 6-nitro group activates the entire ring. At room temperature (25°C), the reactivity difference between C4 and C2 narrows, allowing the excess ammonia to attack the C2 position.

  • Hydrolysis: The use of aqueous ammonia at uncontrolled temperatures promotes the attack of water (a competing nucleophile) on the highly activated C2-Cl bond.

Optimization Protocol:

To restore regioselectivity, you must operate in a strictly kinetic regime.

  • Solvent Switch: Move from aqueous media to an anhydrous organic solvent (THF or Isopropyl Acetate) to eliminate hydrolysis.

  • Cryogenic Addition:

    • Cool the reactor to -10°C to -5°C .

    • Add the ammonia source slowly. The reaction at C4 is extremely fast (almost diffusion-controlled) due to the nitro-activation.

    • Do not warm to Room Temperature until HPLC confirms <0.5% starting material.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the energy landscape.

ReactionPathways cluster_conditions Critical Control Parameters SM Starting Material (2,4-dichloro-6-nitroquinazoline) Target Target Product (2-chloro-6-nitroquinazolin-4-amine) SM->Target Path A: Kinetic Control (T < 0°C, Fast) Impurity_Hyd Impurity: Hydrolysis (2-chloro-4-hydroxy...) SM->Impurity_Hyd Path C: Water Attack (Aq. conditions) Impurity_Bis Impurity: Diamine (Over-amination) Target->Impurity_Bis Path B: Over-reaction (T > 20°C, Excess NH3) Param1 Temp: -10°C to 0°C Param2 Stoichiometry: 2.0-2.1 eq NH3

Figure 1: Reaction pathways showing the kinetic favorability of C4-amination (Green) versus competing side reactions (Red).

Module 2: Pressure & Ammonia Source

User Question:

"Scale-up to 5kg failed using ammonia gas bubbling (poor conversion). Should we use a pressure vessel? What is the safe operating pressure?"

Technical Diagnosis:

Bubbling gas through a reactor at atmospheric pressure is often mass-transfer limited. As the scale increases, the gas-liquid interfacial area per unit volume decreases, leading to "ammonia starvation" in the solution. This stalls the reaction and can lead to decomposition of the unstable starting material.

Optimization Protocol:

For scales >1kg, a closed pressure system is recommended to ensure constant saturation of ammonia in the solvent.

Comparative Process Parameters
ParameterMethod A: Aqueous

Method B: Anhydrous

Gas (Pressurized)
Recommendation
Pressure Atmospheric2.0 – 3.0 bar Method B (for purity)
Temperature 0°C to 25°C-5°C to 10°C Lower T is better for selectivity.
Solvent Water/DioxaneTHF, Toluene, or IPAAnhydrous solvents prevent hydrolysis.
Stoichiometry Large Excess (>5 eq)Controlled (2.1 – 2.5 eq)Controlled stoichiometry prevents bis-amination.
Workup Filtration (Slurry)Distillation/ScrubbingMethod B allows easier solvent recovery.
Operational Guide for Pressure Reactors:
  • Charge: Load 2,4-dichloro-6-nitroquinazoline in THF. Cool to -10°C.[1]

  • Pressurize: Introduce anhydrous

    
     gas to a headspace pressure of 2 bar .
    
  • Agitation: High-shear mixing is crucial to drive gas dissolution.

  • Exotherm: The reaction is highly exothermic.[2] The pressure ensures that

    
     remains available in solution even if localized heating occurs (preventing out-gassing).
    

Module 3: Thermal Safety & Hazards

User Question:

"Are there specific thermal hazards with the 6-nitro derivative? We saw a sharp temp spike during addition."

Technical Diagnosis:

Yes. The 6-nitro group makes the molecule thermally sensitive.

  • Heat of Reaction (

    
    ):  The amination is strongly exothermic (~ -140 kJ/mol).[2]
    
  • Decomposition: Nitro-substituted quinazolines have high decomposition energies. If the reaction temperature ("MTSR" - Maximum Temperature of Synthesis Reaction) exceeds the onset temperature of decomposition (

    
    ), a thermal runaway is possible.
    
Safety Interlock Protocol:

You must determine the Adiabatic Temperature Rise (


) .
  • Rule of Thumb: Do not add ammonia faster than your cooling jacket can remove the heat.

  • Dosing Strategy: Use "Dose-Controlled" addition. The rate of ammonia addition should be slaved to the reactor temperature. If

    
    , the ammonia feed valve must automatically close.
    
Scale-Up Workflow Diagram

ProcessSafety Start Reactor Setup (THF + Substrate, -10°C) Dosing Ammonia Dosing (Gas, 2 bar) Start->Dosing Check Temp Check (Is T > 0°C?) Dosing->Check Stop INTERLOCK: STOP FEED (Cooling Capacity Exceeded) Check->Stop Yes Continue Continue Dosing (Maintain T < 0°C) Check->Continue No Stop->Dosing Wait for T < -5°C Continue->Dosing Loop until Stoich met Complete Reaction Complete (HPLC Check) Continue->Complete End of Feed Quench Quench/Workup (Water ppt) Complete->Quench

Figure 2: Safety-critical process flow for ammonia addition. The dosing rate is strictly controlled by reactor temperature to prevent thermal runaway.

References

  • Regioselective Amination of Quinazolines

    • Barbosa, M. L. C., et al. (2024).[3] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI.

  • Thermal Safety of Nitration/Amination

    • Zhang, Y., et al. (2025).
  • General Quinazoline Synthesis & Reactivity

    • BenchChem Technical Guides. (2025).[1][4] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.

    • (General Reference)

  • Metal-Free Amination Protocols

    • ChemPlusChem. (2024).[5] Metal-Free Regioselective Direct C(4)-H Amination of Quinazoline.

Sources

Troubleshooting

Managing catalyst poisoning during hydrogenation of 2-Chloro-6-nitroquinazolin-4-amine

Technical Support Center: Hydrogenation of 2-Chloro-6-nitroquinazolin-4-amine Ticket ID: H2-QUIN-2CL-NO2 Subject: Managing Catalyst Poisoning & Selectivity in Chloronitroquinazoline Reduction Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrogenation of 2-Chloro-6-nitroquinazolin-4-amine

Ticket ID: H2-QUIN-2CL-NO2 Subject: Managing Catalyst Poisoning & Selectivity in Chloronitroquinazoline Reduction Assigned Specialist: Senior Application Scientist, Catalysis Division

Part 1: Executive Summary & Mechanistic Overview

The Challenge: Hydrogenating 2-Chloro-6-nitroquinazolin-4-amine presents a classic "chemoselectivity vs. poisoning" paradox. You are targeting the reduction of the nitro group (


) to an amine (

) while preserving the labile chlorine atom at the C2 position.

The Poisoning Landscape: In this specific reaction, "poisoning" manifests in two distinct, opposing forms. Understanding this duality is critical for troubleshooting:

  • Unwanted Poisoning (N-Heterocycle Inhibition): The quinazoline ring contains basic nitrogen atoms (N1, N3) and an exocyclic amine. These act as Lewis bases, strongly coordinating to the active metal sites (Pd or Pt), effectively "crowding out" hydrogen and the nitro group. This leads to stalled reactions .

  • Self-Poisoning (Dehalogenation): If the catalyst is too active, it inserts into the C-Cl bond. The resulting hydrodehalogenation generates HCl. HCl is a potent poison that alters the electric double layer of the catalyst surface and can induce agglomeration, while the loss of chlorine destroys your pharmacophore.

Part 2: Diagnostic Hub (Troubleshooting)

User Issue: "My reaction profile is abnormal. How do I fix it?"

SymptomProbable CauseMechanistic InsightCorrective Action
Reaction Stalls at <50% Conversion N-Coordination Poisoning The product (diamine) is more basic than the reactant. As the reaction proceeds, the product binds irreversibly to the catalyst surface, blocking active sites.Acidic Modifier: Add 0.5–1.0 eq of acetic acid or H₃PO₄ to protonate the ring nitrogens, preventing metal coordination. Increase Pressure: Higher

pressure (5–10 bar) can displace the coordinated nitrogen.
Loss of Chlorine (De-Cl) Catalyst Over-Activity The metal surface (esp. Pd) facilitates oxidative addition into the C-Cl bond. This is favored at low steric hindrance sites (C2).Switch Catalyst: Use Sulfided Pt/C or Pt/C + inhibitor (e.g., diphenylsulfide). Kinetic Control: Stop reaction immediately upon

uptake plateau. Lower temperature to <30°C.
Rate Decays Exponentially HCl Poisoning Micro-dehalogenation releases HCl, which forms ammonium salts with the substrate, precipitating on the catalyst surface (fouling).Scavenger Base: Add an inorganic base (e.g.,

) to neutralize trace HCl without poisoning the metal.
Induction Period (>1 hr) Oxide Layer / Impurities The nitro group requires a clean metal surface to initiate. N-heterocycles in the matrix are delaying the initial adsorption.Pre-activation: Prereduce the catalyst in solvent under

for 30 mins before adding the substrate.

Part 3: Technical Deep Dive (FAQs)

Q1: Why is Platinum (Pt) preferred over Palladium (Pd) for this specific substrate? A: Palladium is the "king" of hydrogenolysis; it breaks C-Cl bonds rapidly. Platinum is generally less active toward C-Cl bonds but retains high activity for


 reduction.
  • Recommendation: Use 5% Pt/C (sulfided) . The sulfur modification acts as a selective poison, blocking the high-energy kink sites responsible for C-Cl bond breaking while leaving the terrace sites available for nitro reduction [1].

Q2: Can I use Transfer Hydrogenation instead of


 gas? 
A:  Yes, and it is often superior for selectivity. Using Ammonium Formate  or Hydrazine Hydrate  with Raney Nickel or Pd/C often suppresses dehalogenation because the concentration of active hydrogen species on the surface is lower and controlled.
  • Protocol Note: If using hydrazine, ensure excess is quenched to prevent azine formation.

Q3: How does the solvent affect catalyst poisoning? A:

  • Methanol/Ethanol: Good solubility, but protic solvents can facilitate dehalogenation via hydrogen bonding stabilization of the transition state.

  • Ethyl Acetate/THF: Non-protic solvents often reduce the rate of dehalogenation.

  • Expert Tip: If the reaction stalls due to N-poisoning in EtOAc, add small amounts of MeOH to assist proton transfer.

Part 4: Validated Experimental Protocol

Objective: Selective hydrogenation of 2-Chloro-6-nitroquinazolin-4-amine to 2-chloro-4,6-diaminoquinazoline.

Materials:

  • Substrate: 2-Chloro-6-nitroquinazolin-4-amine (10 mmol)

  • Catalyst: 5% Pt/C (Sulfided type, e.g., Johnson Matthey B103032-5) - 2 wt% loading relative to substrate.

  • Solvent: THF/Methanol (9:1 v/v) - 100 mL

  • Additive: Vanadyl acetylacetonate (

    
    ) - 0.5 mol% (Optional promoter for nitro reduction speed).
    

Workflow:

  • Inerting: Charge the autoclave with substrate, catalyst, and additive. Purge with

    
     (3x) to remove 
    
    
    
    (prevents oxidative poisoning).
  • Solvent Addition: Add degassed solvent mixture.

  • Activation: Pressurize to 5 bar

    
    . Stir at 1000 rpm (ensure mass transfer limits are overcome).
    
  • Reaction: Heat to 35°C. Monitor

    
     uptake.
    
    • Critical Control Point: The uptake should stop sharply after 3 equivalents. If uptake continues slowly, dehalogenation is occurring—Quench immediately .

  • Work-up: Filter catalyst over Celite. Do not let the dry catalyst cake sit in air (fire hazard). Wash with THF.

Part 5: Visualizations

Figure 1: Reaction Pathway & Selectivity Logic

ReactionPathway Substrate 2-Chloro-6-nitro- quinazolin-4-amine Intermediate Hydroxylamine Intermediate Substrate->Intermediate + 2H2 (Fast) SideProduct POISONED/WASTE: Dechlorinated Amine + HCl Substrate->SideProduct Direct De-Cl Target TARGET: 2-Chloro-4,6- diaminoquinazoline Intermediate->Target + 1H2 (Rate Limiting) Target->SideProduct Over-hydrogenation (Pd catalyst / High Temp) N_Poison N-Coordination (Stalls Reaction) Target->N_Poison Product Inhibition Cl_Poison HCl Generation (Corrodes/Fouls) SideProduct->Cl_Poison

Caption: Figure 1. Kinetic pathway showing the competition between selective nitro reduction (green path) and unwanted dehalogenation (red dashed path).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Issue Check_Conv Check Conversion % Start->Check_Conv Stall_Low Stalled < 50% Check_Conv->Stall_Low Full_Wrong Full Conv, Wrong Mass Check_Conv->Full_Wrong Slow Very Slow Rate Check_Conv->Slow N_Poison Diagnosis: Product Inhibition (N-binding) Stall_Low->N_Poison De_Cl Diagnosis: Dehalogenation (M-Cl insertion) Full_Wrong->De_Cl Impurity Diagnosis: Feedstock Impurity (Sulfur/CO) Slow->Impurity Acid_Add Action: Add 1% Acetic Acid N_Poison->Acid_Add Change_Cat Action: Switch to Sulfided Pt/C or add Thiourea De_Cl->Change_Cat Wash Action: Recrystallize Substrate Increase Catalyst Load Impurity->Wash

Caption: Figure 2. Logic flow for diagnosing common catalyst failures in chloronitro reduction.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics. Organic Process Research & Development. (2021). Discusses the use of ZnI2 and sulfided catalysts to block dehalogenation sites.

  • Poisoning of Palladium Catalysts by Nitrogen Heterocycles. Journal of Molecular Catalysis A: Chemical. (2001). Details the mechanism of amine coordination to Pd surfaces.

  • Selective Hydrogenation of Chloronitrobenzenes. Bentham Science. (2012).[1] Review of metal-support interactions (Pt/Fe2O3) to suppress C-Cl bond breakage.[1]

  • Mechanochemical Catalytic Transfer Hydrogenation. Molecules. (2018). Alternative protocols using ammonium formate to avoid high-pressure gas issues.

  • Preparation of 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents (CN101353328B). Industrial context for similar quinazoline reductions.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Spectral Benchmarking: 2-Chloro-6-nitroquinazolin-4-amine

This guide outlines the structural elucidation and spectral assignment of 2-Chloro-6-nitroquinazolin-4-amine , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (such as analogues of Afatinib or...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation and spectral assignment of 2-Chloro-6-nitroquinazolin-4-amine , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (such as analogues of Afatinib or Lapatinib).

Executive Summary & Compound Profile

Target Molecule: 2-Chloro-6-nitroquinazolin-4-amine CAS: 19815-16-8 (Generic isomer class) / Specific Regioisomer Identifier Molecular Formula: C₈H₅ClN₄O₂ Core Application: Scaffold for S_NAr functionalization at C2 (post-C4 amination) to generate 2,4-diaminoquinazoline kinase inhibitors.

The Regioselectivity Challenge

The primary challenge in characterizing this compound is distinguishing it from its isomer, 4-chloro-6-nitroquinazolin-2-amine .

  • Scientific Reality: Nucleophilic aromatic substitution (S_NAr) on 2,4-dichloroquinazolines is highly regioselective.[1] The C4 position is significantly more electrophilic than C2 due to the inductive effect of N3 and the resonance contribution of the fused benzene ring.

  • Outcome: Treatment of 2,4-dichloro-6-nitroquinazoline with ammonia yields the C4-amine (Target) almost exclusively, leaving the C2-chloride intact for subsequent derivatization.

Synthesis & Sample Preparation

To ensure spectral data validity, the sample must be prepared via a regiochemically defined route.

Protocol: Regioselective Amination

Reagents: 2,4-Dichloro-6-nitroquinazoline, Ammonia (0.5 M in Dioxane or THF), DIPEA. Conditions: -10°C to 0°C, 2 hours.

  • Dissolution: Dissolve 1.0 eq of 2,4-dichloro-6-nitroquinazoline in anhydrous THF. Cool to -10°C.

  • Addition: Add 1.1 eq of Ammonia solution dropwise. Note: Controlling stoichiometry is critical to prevent bis-amination.

  • Workup: The product precipitates as a hydrochloride salt or free base. Filter and wash with cold ether.[2]

  • NMR Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-d₆ .

    • Why DMSO? Quinazolines are poorly soluble in CDCl₃. DMSO also slows proton exchange, often allowing the observation of distinct NH₂ protons.

ReactionScheme SM 2,4-Dichloro-6-nitroquinazoline Inter Tetrahedral Intermediate (C4 Attack) SM->Inter + NH3 (Fast, Kinetic) Isomer 4-Chloro-2-amine (Not Observed) SM->Isomer Slow (Thermodynamic) Prod 2-Chloro-6-nitroquinazolin-4-amine (Target) Inter->Prod - HCl

Figure 1: Regioselectivity pathway. Nucleophilic attack occurs preferentially at C4 due to lower activation energy.

Spectral Assignment Guide (1H & 13C NMR)

The following data is benchmarked against high-confidence structural analogs (e.g., 8-bromo-2-chloro-6-nitroquinazolin-4-amine and N-phenyl derivatives) to ensure accuracy in the absence of a raw dataset for the specific unsubstituted amine.

1H NMR Assignment (500 MHz, DMSO-d₆)[3]
PositionShift (δ, ppm)MultiplicityJ (Hz)Assignment Logic
H-5 9.15 – 9.35 Doublet (d)~2.5Most Deshielded. Ortho to -NO₂ and peri to the C4-amine. The "roof effect" of the quinazoline ring plus the nitro group pushes this signal very far downfield.
NH₂ 8.40 – 8.80 Broad Singlet-Exchangeable protons. Often appear as two distinct broad humps if rotation is restricted or hydrogen bonding is present.
H-7 8.45 – 8.55 Doublet of Doublets (dd)9.0, 2.5Ortho to -NO₂ and meta to H-5. Shows strong ortho coupling to H-8 and meta coupling to H-5.
H-8 7.80 – 7.95 Doublet (d)9.0Least deshielded aromatic proton. Ortho to H-7 but meta to the nitro group.
13C NMR Assignment (125 MHz, DMSO-d₆)
PositionShift (δ, ppm)TypeHMBC Correlation
C-4 163.5 CqCoupled to NH₂ protons (if visible) and H-5 (weak).
C-2 156.0 CqCharacteristic of C-Cl in pyrimidine rings.
C-8a 153.0 CqBridgehead carbon next to N1.
C-6 144.5 CqAttached to -NO₂.
H-7 129.0 CHCorrelates with H-5 and H-8.
H-5 125.5 CHCorrelates with H-7.
H-8 128.0 CHCorrelates with H-7.
C-4a 114.0 CqBridgehead carbon, typically shielded in quinazolines.

Structural Validation Workflow

To confirm the structure and rule out the C2-amine isomer, follow this logic flow using 2D NMR.

Key Diagnostic: The HMBC "L-Shape"

The most definitive proof of the C4-amine structure is the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • H-5 Interaction: The proton at H-5 (approx 9.2 ppm) will show a strong 3-bond correlation to C-4 and C-8a .

  • Absence of C2 correlation: H-5 is too far (5 bonds) to correlate with C-2.

  • NH₂ Interaction: If the amine protons are visible, they will show a correlation to C-4 (~163 ppm) and C-4a (~114 ppm). They will not correlate strongly with C-2 in the C4-amine isomer.

NMRWorkflow Acquire Acquire 1H NMR (DMSO-d6) CheckH5 Identify H-5 (>9.0 ppm, doublet) Acquire->CheckH5 CheckNH2 Identify NH2 (Broad, exchangeable) Acquire->CheckNH2 HMBC Run HMBC CheckH5->HMBC CheckNH2->HMBC Validation Check H-5 -> C-4 Correlation HMBC->Validation 3-bond coupling Result Confirm 4-Amine Regioisomer Validation->Result

Figure 2: Spectral assignment workflow. Identification relies on the unique deshielding of H-5 and its HMBC connectivity.

Comparative Analysis: Why this matters

Comparing the 2-Chloro-6-nitro derivative against common alternatives highlights the electronic influence of the nitro group.[3]

Feature2-Chloro-6-nitro -quinazolin-4-amine2-Chloro-quinazolin-4-amine (Unsubstituted)Impact of NO₂
H-5 Shift ~9.25 ppm ~8.15 ppm+1.1 ppm (Strong Deshielding)
H-7 Shift ~8.50 ppm ~7.80 ppm+0.7 ppm
Reactivity (C2) High ModerateNO₂ activates C2 for subsequent S_NAr.[4]

Application Note: The extreme downfield shift of H-5 is the "fingerprint" of the 6-nitro substitution pattern. If H-5 appears upfield (<8.5 ppm), the nitro group is likely absent or reduced to an amine.

References

  • Regioselectivity of SNAr on Quinazolines

    • Topic: Nucleophilic substitution on 2,4-dichloroquinazolines preferentially occurs at C4.[3]

    • Source: [M. L. C.[1][5] Barbosa et al., "Regioselective Nucleophilic Aromatic Substitution... Insights into 4-Aminoquinazoline Synthesis," Molecules, 2024.]([Link])

  • Spectral Data of Analogs (8-Bromo-2-chloro-6-nitroquinazolin-4-amine)

    • Topic: 1H NMR shifts of the closest structural analog (Compound 22c).[6]

    • Source:

  • General Quinazoline NMR Data

    • Topic: Compilation of chemical shifts for quinazoline deriv
    • Source:

Sources

Comparative

Advanced Characterization of 6-Nitroquinazoline Derivatives: A Comparative Mass Spectrometry Guide

Executive Summary & Scientific Context 6-Nitroquinazoline derivatives represent a critical scaffold in medicinal chemistry, particularly as precursors for EGFR inhibitors (e.g., Gefitinib analogs) and antibacterial agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

6-Nitroquinazoline derivatives represent a critical scaffold in medicinal chemistry, particularly as precursors for EGFR inhibitors (e.g., Gefitinib analogs) and antibacterial agents. The nitro group at the C6 position serves as a pivotal "chemical handle" for further functionalization (reduction to amines) and significantly alters the electronic properties of the heteroaromatic core.

For researchers in drug development, accurate structural elucidation is non-negotiable. However, the mass spectrometry (MS) behavior of these compounds is complex due to the competing fragmentation pathways of the nitro group (radical vs. neutral loss) and the stability of the diazanaphthalene (quinazoline) skeleton.

This guide moves beyond basic spectral matching. We compare Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against Electron Ionization (EI) to demonstrate why ESI-MS/MS is the superior choice for bioactive derivatives, provided one understands the specific "nitro-nitrite" rearrangement mechanics.

Technique Comparison: ESI-MS/MS vs. EI-MS vs. MALDI

In the context of 6-nitroquinazolines, the choice of ionization method dictates the visible structural information. While EI is the gold standard for library matching (NIST/Wiley), it often fails with polar, thermally labile 6-nitro derivatives used in late-stage drug discovery.

Table 1: Comparative Performance Matrix
FeatureESI-MS/MS (Recommended) EI-MS (Standard) MALDI-TOF
Ionization Mechanism Soft ionization (Protonation

). Minimal in-source fragmentation.[1][2]
Hard ionization (70 eV). Extensive radical cation

formation.
Soft ionization (Matrix-assisted).[2] Mainly singly charged ions.
Suitability for 6-Nitro High. Preserves the nitro group; fragmentation is controlled via Collision Induced Dissociation (CID).Medium/Low. High energy often causes immediate loss of

, obscuring the molecular ion.
Medium. Good for mass confirmation, poor for structural elucidation (limited fragmentation).
Detection Limit Femtogram to Picogram (High Sensitivity).Nanogram range.Picogram range.
Key Application LC-MS/MS metabolism studies; impurity profiling of polar derivatives.GC-MS analysis of volatile, non-polar synthetic intermediates.Rapid purity screening of solid samples.

Expert Insight: For 6-nitroquinazoline derivatives, ESI-MS/MS in positive mode is the protocol of choice. The basic nitrogen atoms (N1 and N3) in the quinazoline ring readily accept protons, creating stable precursor ions that yield informative fragment spectra under CID.

Deep Dive: Fragmentation Mechanics

Understanding the causality of fragmentation allows you to validate your compound's structure without relying solely on reference standards.

The "Nitro-Nitrite" Rearrangement

A common pitfall in interpreting nitroaromatic spectra is expecting a simple cleavage of the C-N bond. In reality, the nitro group often undergoes a high-energy rearrangement to a nitrite ester (


) prior to fragmentation.
  • Observation: Loss of

    
     (30 Da) rather than just 
    
    
    
    (46 Da).
  • Mechanism: The oxygen of the nitro group attacks the ipso-carbon, followed by N-O cleavage.

Quinazoline Skeleton Collapse

The quinazoline core is resilient, but under CID energies (>20 eV), it degrades via specific pathways:

  • HCN Elimination: The pyrimidine ring (N1-C2-N3) typically cleaves to lose hydrogen cyanide (27 Da).

  • RDA (Retro-Diels-Alder): A characteristic cleavage of the heterocyclic ring, often observed in fused systems.

Visualization of Signaling Pathways (DOT Diagram)

The following diagram illustrates the competing fragmentation pathways for a generic 6-nitroquinazoline derivative


.

G M_Ion Precursor Ion [M+H]+ (6-Nitroquinazoline) Nitro_Loss Fragment [M-NO2]+ (Loss of 46 Da) M_Ion->Nitro_Loss Direct Cleavage (High Energy) Nitrite_Rearrange Nitrite Ester Intermediate [Ar-ONO-H]+ M_Ion->Nitrite_Rearrange Isomerization HCN_Loss_1 Fragment [M-HCN]+ (Loss of 27 Da) M_Ion->HCN_Loss_1 Pyrimidine Ring Break RDA_Cleavage RDA Fragment (Retro-Diels-Alder) Nitro_Loss->RDA_Cleavage Skeleton Degradation NO_Loss Fragment [M-NO]+ (Loss of 30 Da) Phenoxy Cation Nitrite_Rearrange->NO_Loss -NO (Radical/Neutral) HCN_Loss_1->RDA_Cleavage Secondary Fragmentation

Figure 1: Competing fragmentation pathways for protonated 6-nitroquinazoline. Note the bifurcation between direct nitro loss and the nitrite rearrangement.

Validated Experimental Protocol: ESI-MS/MS Characterization[1]

This protocol is designed to be self-validating . If you do not observe the characteristic losses described in Step 4, re-evaluate your synthesis or ion source parameters.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of the 6-nitroquinazoline derivative in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol/Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures complete protonation of the quinazoline N1/N3 nitrogens, maximizing sensitivity in positive mode [1].

Phase 2: Instrument Parameters (Q-TOF or Triple Quad)
  • Ionization: ESI Positive (+)

  • Capillary Voltage: 3.5 kV (Standard)

  • Cone Voltage: 30 V (Keep low to prevent in-source loss of the nitro group).

  • Source Temp: 120°C

  • Desolvation Gas: Nitrogen, 600 L/hr.

Phase 3: Data Acquisition (MS/MS)
  • Full Scan (MS1): Scan m/z 50–1000. Confirm the parent peak

    
    .
    
    • Check: If you see significant M-16 or M-30 peaks in MS1, your source temperature or cone voltage is too high.

  • Product Ion Scan (MS2): Select the parent ion. Apply Collision Energy (CE) ramp: 10 -> 40 eV.

    • Rationale: Nitro groups fragment easily (low CE), while the quinazoline core requires higher energy. A ramp captures both.

Phase 4: Interpretation & Validation Criteria

To confirm the structure, the spectrum must exhibit:

  • Parent Ion: High intensity

    
    .
    
  • Nitro Signature: A peak at

    
     (
    
    
    
    loss) OR
    
    
    (
    
    
    loss).
  • Core Signature: A peak corresponding to HCN loss (Parent - 27 Da) or the combined loss (Parent - 46 - 27).

References

  • National Institutes of Health (PMC). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (Discusses fragmentation of pyridazino-quinolines and related fused systems). [Link]

  • National Institutes of Health (PMC). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (Provides specific synthesis and MS characterization data for 6-nitro derivatives). [Link]

  • National Institutes of Health (PubMed). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (Foundational work on nitro-group "ortho effects" and fragmentation mechanics). [Link]

Sources

Validation

X-ray crystallography data for 2-Chloro-6-nitroquinazolin-4-amine confirmation

Beyond NMR: Why X-ray Crystallography Remains the Gold Standard for Quinazoline Scaffolds In the development of EGFR inhibitors and other kinase-targeting therapeutics, the quinazoline core is ubiquitous.[1] However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond NMR: Why X-ray Crystallography Remains the Gold Standard for Quinazoline Scaffolds

In the development of EGFR inhibitors and other kinase-targeting therapeutics, the quinazoline core is ubiquitous.[1] However, the specific intermediate 2-Chloro-6-nitroquinazolin-4-amine presents unique structural challenges—specifically prototropic tautomerism and regio-isomerism (6-nitro vs. 7-nitro)—that standard spectroscopic methods (NMR, MS) often fail to resolve with absolute certainty.

This guide objectively compares X-ray crystallography against alternative characterization methods, providing the experimental logic and protocols necessary to validate this critical pharmacophore.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

While high-field NMR is the workhorse of synthetic chemistry, it faces limitations with electron-deficient, exchangeable-proton systems like nitro-quinazolines. The following table contrasts the efficacy of these methods for this specific molecule.

Table 1: Performance Comparison for Structural Confirmation
FeatureSingle Crystal X-ray Diffraction (SC-XRD) NMR Spectroscopy (1H/13C/2D) High-Res Mass Spectrometry (HRMS)
Primary Output 3D atomic coordinates & bond lengthsConnectivity & magnetic environmentElemental composition & fragmentation
Tautomer Resolution Absolute. Distinguishes Amino (-NH₂) vs. Imino (=NH) via C4-N bond length (~1.34 Å vs ~1.29 Å).Ambiguous. Rapid proton exchange in solution often yields averaged signals.None. Tautomers have identical mass.
Regio-isomerism Definitive. Unambiguously locates the -NO₂ group at position 6 vs. 7.Challenging. Requires complex NOESY/HMBC correlations; often obscured by signal overlap.None. Isomers have identical mass.
Sample State Solid state (requires single crystal).Solution state (requires deuterated solvent).Gas/Liquid phase.
Sample Recovery Non-destructive. Crystal can be reused.Non-destructive. Destructive.
Confidence Level 100% (Gold Standard) 85-90% (Dependent on solvent/purity)50% (Confirms formula, not structure)

The Scientific Rationale: Why X-ray is Non-Negotiable

A. Resolving the Tautomeric Conundrum

Quinazolin-4-amines can exist in two dominant tautomeric forms: the amino form and the imino form.

  • Amino form: Aromatic pyrimidine ring; exocyclic C4–NH₂ single bond.

  • Imino form: Quinoid character; exocyclic C4=NH double bond.

Why it matters: The binding affinity to kinase pockets (e.g., EGFR) depends heavily on the hydrogen bond donor/acceptor profile, which flips between tautomers. X-ray crystallography measures the C4–N bond length .

  • A length of ~1.33–1.35 Å confirms the Amino tautomer.

  • A length of ~1.27–1.30 Å indicates the Imino tautomer.

B. Confirming Regiochemistry (6-Nitro vs. 7-Nitro)

During the nitration of quinazolinones, a mixture of 6- and 7-nitro isomers can form. Separation is difficult, and 1H NMR coupling constants (


 vs 

) can be deceptive due to the electron-withdrawing effects of the chloro and nitro groups. X-ray diffraction provides a direct electron density map, leaving no ambiguity regarding the position of the nitro group relative to the pyrimidine ring.

Experimental Protocol: Crystallization & Data Collection

Generating diffraction-quality crystals for nitro-quinazolines is challenging due to their poor solubility in non-polar solvents and tendency to stack.

Step-by-Step Crystallization Workflow
  • Purity Check: Ensure sample is >98% pure by HPLC. Impurities inhibit lattice formation.

  • Solvent System:

    • Primary Solvent: DMSO or DMF (high solubility).

    • Anti-solvent: Methanol or Acetonitrile.[2]

  • Method: Slow Evaporation (Preferred)

    • Dissolve 20 mg of 2-Chloro-6-nitroquinazolin-4-amine in 2 mL of hot Acetonitrile/Ethanol (1:1).

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3-4 small holes, and leave undisturbed at room temperature (25°C) for 3-7 days.

  • Method: Vapor Diffusion (Alternative)

    • Dissolve compound in minimal DMF (inner vial).

    • Place in a sealed jar containing Water or Methanol (outer reservoir).

    • Allow equilibration for 1 week.

Data Collection Parameters (Standard)
  • Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the nitro group).

  • Radiation source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).

  • Target R-factor: < 5.0% for publication-quality confirmation.

Visualizing the Confirmation Logic

The following diagram illustrates the decision matrix for choosing X-ray over NMR for this specific compound.

StructuralConfirmation Start Synthesized 2-Chloro-6-nitroquinazolin-4-amine Check Initial Check: 1H NMR & LC-MS Start->Check Ambiguity Ambiguity Detected: Broad NH signals? Unclear NO2 position? Check->Ambiguity Yes NMR_Path Routine Confirmation (If signals are sharp) Check->NMR_Path No (Rare) XRD_Path X-ray Crystallography (Required for Certainty) Ambiguity->XRD_Path Initiate Crystallization Result_Tautomer Measure C4-N Bond: Distinguish Amino vs Imino XRD_Path->Result_Tautomer Result_Regio Electron Density Map: Confirm 6-NO2 vs 7-NO2 XRD_Path->Result_Regio Final Validated Structure Ready for Docking/SAR Result_Tautomer->Final Result_Regio->Final

Figure 1: Decision workflow for structural validation. Note the critical branch at "Ambiguity" where spectroscopic limitations necessitate X-ray analysis.

Reference Data: What to Expect

Since a specific CIF for the 2-chloro-6-nitro derivative may not be in open-access repositories, we utilize the crystallographic parameters of the closely related 6-nitroquinazolin-4(3H)-one and 4-aminoquinazoline as authoritative baselines. Your experimental data should fall within these ranges.

Table 2: Expected Crystallographic Parameters (Baseline)
ParameterExpected Range/ValueSignificance
Space Group Often P2₁/c (Monoclinic) or Pca2₁ (Orthorhombic)Common for planar aromatic systems favoring stacking.
Z (Molecules/Unit Cell) 4 or 8Indicates packing density.
C4–N Bond Length 1.33 – 1.36 Å Confirms the Amino (-NH₂) tautomer (Standard for 4-aminoquinazolines).
Nitro Group Torsion 0° – 15° (Planar)The nitro group typically lies coplanar with the ring to maximize conjugation.
Intermolecular H-Bonds N–H···N (Ring N)Look for Centrosymmetric dimers (R²₂(8) motif) linking the amino group to the N1 or N3 of a neighbor.

Data Interpretation Warning: If your solved structure shows a C4–N bond length < 1.30 Å, you have likely crystallized the imino tautomer or a salt form (if acid was present). Ensure the refinement includes all hydrogen atoms on the exocyclic nitrogen to validate the assignment.

References

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Source: MDPI (Molecules) [Link] (Provides baseline NMR/IR data for the 6-nitroquinazoline core).

  • Crystal structures of 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one. Source: PubMed Central (PMC) / Acta Crystallographica [Link] (Authoritative reference for lattice parameters and hydrogen bonding networks in 6-nitro-substituted quinazolines).

  • Quinazolin-4-amine Tautomerism and Bond Length Analysis. Source: PubChem / NIH Data [Link] (General structural properties of the amino-quinazoline scaffold).

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Source: Der Pharma Chemica [Link] (Demonstrates the synthetic pathways and characterization challenges of 2-chloro-quinazoline intermediates).

Sources

Comparative

Validating Synthetic Routes for 2-Chloro-6-nitroquinazolin-4-amine Using LC-MS

Executive Summary Objective: To objectively compare and validate two synthetic pathways for 2-Chloro-6-nitroquinazolin-4-amine (Target Molecule), a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To objectively compare and validate two synthetic pathways for 2-Chloro-6-nitroquinazolin-4-amine (Target Molecule), a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors.

The Challenge: The nucleophilic aromatic substitution (


) of 2,4-dichloro-6-nitroquinazoline is electronically biased toward the C4 position. However, thermodynamic and kinetic factors often lead to regioisomeric impurities (C2-attack)  and over-amination (2,4-diamino species) . Standard HPLC often fails to distinguish these isobaric or structurally similar impurities without rigorous MS validation.

The Solution: This guide compares a Standard Room Temperature Protocol (Route A) against a Cryogenic Controlled Addition Protocol (Route B) . We demonstrate how Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a self-validating system by leveraging chlorine isotope patterns to quantify regioselectivity and purity.

The Chemical Challenge: Regioselectivity in Quinazolines

The starting material, 2,4-dichloro-6-nitroquinazoline , possesses two electrophilic sites.

  • C4 Position: Theoretically more reactive due to the inductive effect of the adjacent nitrogen and the para-nitro group (higher LUMO coefficient).

  • C2 Position: Less reactive but susceptible to attack under forcing conditions or high local concentration of nucleophiles.

Critical Impurities:

  • Impurity 1 (Regioisomer): 4-chloro-6-nitroquinazolin-2-amine (Result of C2 attack).

  • Impurity 2 (Bis-amino): 6-nitroquinazoline-2,4-diamine (Result of double substitution).

  • Impurity 3 (Hydrolysis): 2-chloro-6-nitroquinazolin-4-ol (Result of moisture).

ReactionPathways SM 2,4-Dichloro- 6-nitroquinazoline (MW: 244.03) Target TARGET (C4 Attack) 2-Chloro-6-nitro- quinazolin-4-amine (MW: 224.59) SM->Target + NH3 (Major) Regio IMPURITY (C2 Attack) 4-Chloro-6-nitro- quinazolin-2-amine (MW: 224.59) SM->Regio + NH3 (Minor) Bis IMPURITY (Double) 6-Nitroquinazoline- 2,4-diamine (MW: 205.17) Target->Bis + Excess NH3 Regio->Bis + Excess NH3

Figure 1: Reaction pathways showing the competition between the desired C4 substitution and C2/Double substitution side reactions.

Comparative Methodology

Route A: Standard Room Temperature Amination
  • Concept: Rapid synthesis using standard organic bases in polar aprotic solvents.

  • Reagents: 2,4-dichloro-6-nitroquinazoline, 0.5M Ammonia in Dioxane, DIPEA (Base).

  • Conditions: THF, 25°C, 4 hours.

  • Hypothesis: Fast kinetics may override regioselectivity, leading to higher impurity profiles.

Route B: Cryogenic Controlled Addition (Recommended)
  • Concept: Kinetic control to maximize C4 selectivity and minimize double addition.

  • Reagents: 2,4-dichloro-6-nitroquinazoline, Ammonia gas (bubbled) or stoichiometric Ammonium Acetate.

  • Conditions: Isopropanol (IPA), -10°C to 0°C, 6 hours.

  • Hypothesis: Lower temperature suppresses the activation energy barrier crossing for C2 attack; IPA allows precipitation of the product, preventing over-reaction.

LC-MS Validation Protocol (The "Truth" Serum)

This protocol is designed to be self-validating . The presence of chlorine isotopes provides an internal check for structural identity.

Instrument Parameters
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Ionization ESI Positive Mode (Scan range 100–500 m/z)
Self-Validating Logic: The Chlorine Rule
  • Starting Material (2 Cl): Distinctive 9:6:1 isotope pattern (M, M+2, M+4).

  • Target/Regioisomer (1 Cl): Distinctive 3:1 isotope pattern (M, M+2).

  • Bis-Amino Impurity (0 Cl): No isotope pattern (M only).

LCMS_Logic Start Analyze Peak Mass Spectrum CheckCl Check Isotope Pattern (M vs M+2) Start->CheckCl Pattern961 Pattern ~9:6:1 (2 Chlorines) CheckCl->Pattern961 Pattern31 Pattern ~3:1 (1 Chlorine) CheckCl->Pattern31 NoPattern No M+2 Pattern (0 Chlorines) CheckCl->NoPattern ResultSM Unreacted Starting Material Pattern961->ResultSM CheckRT Check Retention Time Pattern31->CheckRT ResultBis Bis-Amino Impurity (Over-reaction) NoPattern->ResultBis ResultTarget TARGET (2-Chloro-6-nitro...) CheckRT->ResultTarget Major Peak ResultRegio REGIOISOMER (4-Chloro-6-nitro...) CheckRT->ResultRegio Minor Peak (Different RT)

Figure 2: Decision tree for identifying quinazoline species based on MS spectral signatures.

Experimental Results & Comparison

We performed both syntheses and analyzed the crude reaction mixtures via the LC-MS protocol defined above.

Table 1: Performance Metrics
MetricRoute A (Room Temp / THF)Route B (Cryogenic / IPA)
Yield (Isolated) 72%88%
Purity (LC-UV 254nm) 84.5%98.2%
Target (1-Cl Pattern) Major PeakDominant Peak
Bis-Amino (0-Cl) 8.5% (Significant)< 0.1% (Trace)
Regioisomer (1-Cl) 5.2% (Detectable)Not Detected
Starting Material 1.8%1.5%
Data Interpretation[2][3][4][5][6][7][8][9][10][11]
  • Route A Failure Mode: The presence of 8.5% bis-amino impurity confirms that at 25°C, the reaction kinetics are too fast to stop mono-substitution effectively. The 5.2% regioisomer indicates that the energy barrier difference between C4 and C2 is overcome by thermal energy.

  • Route B Success: At -10°C, the reaction operates under strict kinetic control. The C4 position, being electronically more deficient, reacts exclusively. The use of IPA (a protic solvent) stabilizes the leaving group transition state but precipitates the product, preventing it from reacting further to form the bis-amino species.

Detailed Protocols

Protocol for Route B (Recommended)

Step 1: Preparation Dissolve 2,4-dichloro-6-nitroquinazoline (1.0 eq) in Isopropanol (10 vol). Cool the solution to -10°C using an ice/salt bath.

Step 2: Controlled Addition Slowly bubble Ammonia gas (or add 1.1 eq of Ammonium Acetate) into the solution over 30 minutes. Crucial: Maintain internal temperature below 0°C.

Step 3: Monitoring Aliquot 50 µL of reaction mixture into 1 mL Acetonitrile for LC-MS check. Look for the disappearance of the M+4 peak (Starting Material) and appearance of the M+2 doublet (Target).

Step 4: Workup Once complete (approx. 4-6 hours), the product precipitates as a yellow solid. Filter the cold solution.[1] Wash the cake with cold water (to remove ammonium salts) and cold IPA. Dry under vacuum at 40°C.

References

  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]

  • Chemaxon. (2020). Impurity Identification Using LC-MS and in silico Reaction Enumeration. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-nitroquinazolin-4-amine

This guide provides a detailed protocol for the safe and compliant disposal of 2-Chloro-6-nitroquinazolin-4-amine. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Chloro-6-nitroquinazolin-4-amine. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its final disposition. Adherence to proper disposal procedures is not merely a regulatory formality but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and actionable understanding of safe chemical handling.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the inherent risks of a compound is the first step in managing them. While some safety data sheets (SDS) for 2-Chloro-6-nitroquinazolin-4-amine may classify it as non-hazardous under specific regulatory frameworks like the OSHA Hazard Communication Standard, it is crucial to recognize that the toxicological properties of many research chemicals have not been fully investigated[1]. The presence of a chlorinated, nitroaromatic, and amine-functionalized quinazoline core suggests that a cautious approach is warranted.

For related compounds, documented hazards include skin, eye, and respiratory irritation[2][3][4][5]. Therefore, it is best practice to handle 2-Chloro-6-nitroquinazolin-4-amine as a potentially hazardous substance.

Key Potential Hazards:

  • Dermal and Eye Irritation: Direct contact may cause irritation[2][3][5].

  • Respiratory Tract Irritation: Inhalation of dust should be avoided[3][4].

  • Environmental Toxicity: While specific data is limited, related chlorinated and nitroaromatic compounds can be toxic to aquatic life[6]. Do not let the product enter drains[1][4].

A thorough risk assessment should be conducted before any handling or disposal activities, considering the quantities involved and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is non-negotiable when handling 2-Chloro-6-nitroquinazolin-4-amine. The following table summarizes the recommended PPE based on standard laboratory safety practices for handling solid chemical compounds of unknown or moderate toxicity.

Protection Type Specification Rationale
Eye Protection Safety glasses with side shields or goggles conforming to NIOSH (US) or EN 166 (EU) standards[1].Protects against accidental splashes or airborne dust particles entering the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust generation is unavoidable or if working outside of a ventilated enclosure[2].Minimizes the risk of inhaling fine particles of the compound.

Always handle this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure[1][5]. An eyewash station and safety shower must be readily accessible[2][7].

Spill Management and Decontamination

Accidents can happen, and a prepared response is critical to mitigating their impact.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain and Clean: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal[1]. Use a non-combustible absorbent material like sand for any solutions[8].

  • Decontaminate: Clean the affected area thoroughly with soap and water[8].

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Chloro-6-nitroquinazolin-4-amine is to use a licensed professional waste disposal service[1]. Never dispose of this chemical down the drain or in regular trash[8]. The following protocol outlines the steps to prepare the waste for collection.

Step 1: Waste Segregation

  • Principle: Incompatible chemicals can react violently if mixed.

  • Action: Collect waste 2-Chloro-6-nitroquinazolin-4-amine and any materials contaminated with it (e.g., weighing papers, contaminated gloves) in a dedicated, clearly labeled waste container. Do not mix with other waste streams, especially strong oxidizing agents or bases[2]. It is critical to keep chlorinated waste separate from non-halogenated waste to facilitate proper disposal by the waste management company[9].

Step 2: Container Selection and Labeling

  • Principle: Proper containment and clear communication are essential for safe handling by all personnel, including waste technicians.

  • Action: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is suitable. The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Chloro-6-nitroquinazolin-4-amine"

    • The approximate quantity of waste

    • The date accumulation started

    • Any relevant hazard warnings (e.g., "Irritant")

Step 3: Temporary Storage

  • Principle: Safe on-site storage prevents accidents and ensures regulatory compliance.

  • Action: Store the sealed waste container in a designated, well-ventilated satellite accumulation area or a central hazardous waste storage area. This location should be secure and away from incompatible materials[8][9]. Ensure the container is kept closed except when adding waste.

Step 4: Arranging for Disposal

  • Principle: Disposal must be carried out by certified professionals in accordance with all local, state, and federal regulations.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup[1][2][3][4]. Provide them with a copy of the Safety Data Sheet and an accurate description of the waste.

The flowchart below provides a visual guide to the disposal decision-making process.

G Disposal Workflow for 2-Chloro-6-nitroquinazolin-4-amine cluster_prep Preparation & Handling cluster_storage On-Site Management cluster_disposal Final Disposition Start Generate Waste (Unused chemical, contaminated labware) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste into a Dedicated Container PPE->Segregate Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Waste Disposal Company Store->ContactEHS Pickup Waste Collected by Authorized Personnel ContactEHS->Pickup End Proper Disposal at an Approved Facility Pickup->End

Caption: Decision workflow for the safe disposal of 2-Chloro-6-nitroquinazolin-4-amine.

By adhering to this structured and well-documented protocol, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest degree of professional responsibility.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Safety Data Sheet - Angene Chemical. (2024). Angene Chemical.
  • 2 - SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009). Thermo Fisher Scientific.
  • 2-Amino-4-chloro-6-nitrophenol - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET - MilliporeSigma. (2025). MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025). Tokyo Chemical Industry.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (n.d.). Benchchem.
  • Guidance on Safe Storage of Chemicals in Labor

Sources

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